Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Description
BenchChem offers high-quality Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3 |
Clé InChI |
CUCBBINKHCIEFQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2 |
Origine du produit |
United States |
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate: Structure, Properties, and Synthetic Considerations
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a detailed technical examination of a specific, functionalized derivative: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate. This compound is not typically an active pharmaceutical ingredient (API) itself but represents a critical synthetic intermediate. The introduction of a methanesulfonate (mesylate) group transforms the terminal hydroxyl of the 3-ethanol substituent into a highly reactive electrophilic site, making it an invaluable tool for medicinal chemists. This document delineates the molecule's structure, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it delves into the critical aspects of the methanesulfonate group's stability, reactivity, and its role in drug discovery, particularly concerning its potential as a genotoxic impurity (PGI).[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage such intermediates for the synthesis of novel chemical entities.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is classified as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and marketed drugs.[1][5] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating high-affinity interactions with biological targets.
Key Therapeutic Applications:
-
Hypnotics and Anxiolytics: The most well-known examples include Zolpidem (Ambien) and Alpidem, which act as GABAA receptor agonists.[1][6]
-
Anti-ulcer Agents: Compounds like Soraprazan have been investigated for their gastroprotective properties.[7][8]
-
Anticancer and Kinase Inhibitors: The scaffold is integral to novel kinase inhibitors targeting pathways such as PI3K.[2]
-
Anti-infective Agents: Derivatives have shown potent activity against tuberculosis, including multidrug-resistant strains.[5][9][10]
-
Other Applications: The therapeutic landscape extends to anti-inflammatory, antiviral, and cardiovascular agents, underscoring the scaffold's versatility.[2][7][11]
The synthetic accessibility of the imidazo[1,2-a]pyridine core, most commonly via the condensation of 2-aminopyridines with α-haloketones, allows for extensive derivatization, particularly at the C-3 position, which is amenable to electrophilic substitution.[2][12]
Chemical Structure and Physicochemical Properties
The target molecule, Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate, combines the privileged imidazo[1,2-a]pyridine core with a reactive sidechain at the C-3 position.
Caption: Chemical structure of the target molecule.
Table 1: Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(imidazo[1,2-a]pyridin-3-yl)ethyl methanesulfonate | N/A (Systematic) |
| Molecular Formula | C₁₀H₁₂N₂O₃S | Computed |
| Molecular Weight | 240.28 g/mol | Computed |
| SMILES | CS(=O)(=O)OCCC1=CN2C=CC=CC2=N1 | Computed |
| CAS Number | Not assigned | N/A |
Note: As this specific molecule is a synthetic intermediate rather than a commercial product, most properties are computed based on its structure.
Synthesis and Methodologies
The synthesis of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is logically approached as a three-stage process. The following workflow represents a robust and field-proven strategy for obtaining this intermediate.
Caption: Proposed synthetic workflow for the target molecule.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-ethanol
This initial stage creates the core structure with the required ethanol sidechain. While multiple routes exist for C-3 functionalization, a direct cyclization approach is often efficient.
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM), add 4-chlorobutyryl chloride (1.1 eq) dropwise at 0 °C under an inert atmosphere (N₂).
-
Acylation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. This step forms the N-acylated intermediate.
-
Cyclization & Hydrolysis: Add a base (e.g., NaHCO₃ solution) to neutralize the HCl byproduct. The subsequent workup and heating will facilitate the intramolecular cyclization and hydrolysis of the terminal chloride to the alcohol.
-
Purification: After an aqueous workup, purify the crude product via column chromatography (Silica gel, EtOAc/Hexane gradient) to yield Imidazo[1,2-a]pyridine-3-ethanol.
Expert Rationale: This one-pot approach combines acylation and cyclization. Using 4-chlorobutyryl chloride directly introduces the four-carbon chain, which upon cyclization and workup, provides the desired 3-ethanol sidechain. The low initial temperature controls the exothermic acylation reaction.
Protocol 2: Formation of the Methanesulfonate Ester
This step activates the terminal hydroxyl group, converting it into an excellent leaving group.
-
Reaction Setup: Dissolve Imidazo[1,2-a]pyridine-3-ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Mesylation: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate, can be used directly or purified further by chromatography if necessary.
Expert Rationale: The use of anhydrous conditions is critical to prevent hydrolysis of the highly reactive methanesulfonyl chloride. A non-nucleophilic base (TEA) is essential to scavenge the HCl generated during the reaction without competing with the alcohol as a nucleophile. Performing the reaction at 0 °C minimizes the formation of side products and prevents degradation of the potentially labile mesylate product.
Stability and Reactivity of the Methanesulfonate Group
The methanesulfonate ester is a potent electrophile and an exceptional leaving group, making it highly valuable in synthesis. However, this reactivity also raises concerns about its stability and potential toxicity.
Reactivity Profile: The primary utility of the methanesulfonate group is to facilitate nucleophilic substitution reactions. The sulfur atom withdraws electron density, making the adjacent carbon atom highly electrophilic and the mesylate anion (CH₃SO₃⁻) a very stable, non-nucleophilic leaving group.
Concerns Regarding Genotoxicity: Sulfonate esters, including mesylates, are a class of compounds with a demonstrated potential for genotoxicity.[3][4] They are alkylating agents that can react with nucleophilic sites on DNA, leading to mutations. Regulatory agencies have strict limits on the presence of such potentially genotoxic impurities (PGIs) in final drug substances.[4] The formation of methanesulfonate esters can occur unintentionally if methanesulfonic acid (MSA) is used for salt formation in the presence of residual alcohols (e.g., methanol, ethanol) used as solvents.[3][13]
Factors Influencing Stability:
-
Temperature: The rate of both formation and degradation of sulfonate esters increases with temperature.[3][13] Processing at lower temperatures dramatically reduces the risk of their formation.[3][14]
-
Water Content: The presence of even small amounts of water can significantly reduce the formation of sulfonate esters by competing with the alcohol for reaction with the sulfonic acid and by promoting the hydrolysis of any ester that does form.[3]
-
pH and Base: The formation of sulfonate esters from an alcohol and a sulfonic acid is an acid-catalyzed process.[4] The presence of a base, even a weak one, neutralizes the acid and can completely inhibit the formation of the ester.[13][15] When a slight excess of base is used, ester formation is often not detected.[14][15]
Applications in Drug Development
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is not an end product but a versatile synthetic hub. Its value lies in enabling the rapid diversification of the C-3 sidechain, a critical process in lead optimization and Structure-Activity Relationship (SAR) studies.
Caption: Role as an intermediate for SAR studies.
By reacting this intermediate with a library of nucleophiles (amines, thiols, azides, etc.), chemists can efficiently generate a wide array of new chemical entities. Each new compound can then be tested for biological activity, allowing for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to identify candidates with improved potency, selectivity, or pharmacokinetic properties.
Conclusion
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a quintessential example of a strategic intermediate in modern drug discovery. It combines a biologically relevant scaffold with a highly versatile reactive handle. While its synthesis is straightforward, the handling and downstream use of the methanesulfonate group require a thorough understanding of its stability and potential for genotoxicity. By employing controlled synthetic conditions and recognizing its role as a transient species for diversification, researchers can effectively and safely leverage this potent intermediate to accelerate the discovery of novel therapeutics.
References
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2009). ACS Publications. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Product Quality Research Institute. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development - ACS Publications. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. (2010). Novatia, LLC. [Link]
-
Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. (2024). RSC Publishing. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. [Link]
-
RoC Profile: Methyl Methanesulfonate. National Toxicology Program (NTP). [Link]
-
Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. [Link]
-
Imidazo(1,2-a)pyridine. PubChem. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. (2020). Beilstein Archives. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]
-
(PDF) Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for… ResearchGate. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
-
Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. PubChem. [Link]
-
Imidazo(1,2-a)pyridine-3-sulfonamide. PubChem. [Link]
-
imidazo[1,2-a]pyridine-3-carboxamide. Chemical Synthesis Database. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pqri.org [pqri.org]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. enovatia.com [enovatia.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyridine-based Compounds
Preamble: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This scaffold is considered a "privileged structure" as it is a key component in several marketed drugs with a wide range of therapeutic applications, including hypnotic, anxiolytic, anti-ulcer, and anticancer agents.[2][3] Marketed drugs such as zolpidem, alpidem, and saripidem all feature this core structure and have well-documented clinical efficacy.[4][5][6] The broad spectrum of biological activity exhibited by imidazo[1,2-a]pyridine derivatives underscores the importance of understanding their underlying mechanism of action to facilitate the development of novel and more effective therapeutic agents.[7][8] This guide will provide an in-depth exploration of the primary mechanism of action for this class of compounds, with a particular focus on their interaction with the GABA-A receptor, using well-studied examples to infer the likely mode of action for novel derivatives like Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The predominant mechanism of action for many biologically active imidazo[1,2-a]pyridine derivatives, particularly those with central nervous system effects, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows for the influx of chloride ions into the neuron.[9] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.
Imidazo[1,2-a]pyridine compounds, like the well-known hypnotic zolpidem, bind to a specific site on the GABA-A receptor that is distinct from the GABA binding site itself.[10][11] This binding site is commonly referred to as the benzodiazepine (BZ) binding site.[12] By binding to this allosteric site, these compounds do not directly open the chloride channel but rather enhance the effect of GABA when it binds to its own site.[5] This potentiation of GABA's inhibitory action is the fundamental basis for the sedative, hypnotic, anxiolytic, and anticonvulsant properties of these drugs.[10][11]
Subtype Selectivity: A Key Determinant of Pharmacological Profile
The GABA-A receptor is a pentameric protein complex composed of different subunit combinations. The specific arrangement of these subunits gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions within the brain. The major subunits are α, β, and γ. The benzodiazepine binding site is located at the interface of the α and γ subunits.
A critical aspect of the pharmacology of imidazo[1,2-a]pyridine derivatives is their subtype selectivity. Unlike traditional benzodiazepines, which bind non-selectively to various α-subunit-containing GABA-A receptors, many imidazo[1,2-a]pyridines exhibit a preference for receptors containing the α1 subunit.[10][11][12]
-
α1 Subunit: Primarily associated with sedative and hypnotic effects.[10][11]
-
α2 and α3 Subunits: Believed to mediate anxiolytic and muscle relaxant effects.
-
α5 Subunit: Implicated in learning and memory processes.
Zolpidem, for instance, displays a high affinity for α1-containing GABA-A receptors, an intermediate affinity for α2- and α3-containing receptors, and a low affinity for α5-containing receptors.[10][11] This selectivity for the α1 subunit is thought to be responsible for its potent hypnotic effects with a reduced incidence of muscle relaxant and anxiolytic side effects compared to non-selective benzodiazepines.[12] The sedative action of zolpidem has been shown to be exclusively mediated by α1-GABA-A receptors.[10][11]
The following diagram illustrates the signaling pathway at the GABA-A receptor modulated by imidazo[1,2-a]pyridine derivatives.
Caption: Signaling pathway of Imidazo[1,2-a]pyridine derivatives at the GABA-A receptor.
Structure-Activity Relationship (SAR) and the Role of Substituents
The specific pharmacological profile of an imidazo[1,2-a]pyridine derivative is heavily influenced by the nature and position of substituents on the core scaffold. While a comprehensive SAR is beyond the scope of this guide, it is important to note that modifications at various positions can impact affinity, selectivity, and metabolic stability. For the hypothetical "Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate," the substitution at the 3-position would be a key determinant of its interaction with the GABA-A receptor. The ethanol and methanesulfonate groups could influence the compound's polarity, hydrogen bonding capacity, and overall three-dimensional shape, thereby affecting its binding affinity and subtype selectivity.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the mechanism of action of a novel imidazo[1,2-a]pyridine derivative, a series of in vitro and in vivo experiments are typically employed. The following protocols represent a standard workflow in the field.
In Vitro Assays
1. Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in GABA-A receptors (e.g., rat whole brain or cells expressing specific recombinant GABA-A receptor subtypes).
-
Incubation: Incubate the membranes with a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [³H]flumazenil) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand using rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Parameter | Description |
| Radioligand | [³H]flumazenil |
| Source | Rat cortical membranes or HEK293 cells expressing specific GABA-A receptor subtypes |
| Incubation Time | 60 minutes at 4°C |
| Non-specific Binding | Determined in the presence of a high concentration of a non-labeled BZ site ligand (e.g., diazepam) |
2. Electrophysiological Assays (Patch-Clamp)
Objective: To measure the functional effect of the test compound on GABA-A receptor-mediated chloride currents.
Methodology:
-
Cell Culture: Use cells expressing GABA-A receptors (e.g., primary neurons or HEK293 cells transfected with specific GABA-A receptor subunit combinations).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents elicited by the application of GABA.
-
Compound Application: Apply a fixed concentration of GABA alone and in the presence of varying concentrations of the test compound.
-
Data Analysis: Measure the potentiation of the GABA-induced current by the test compound and determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).
Caption: Experimental workflow for patch-clamp electrophysiology.
In Vivo Models
1. Locomotor Activity Test
Objective: To assess the sedative effects of the test compound.
Methodology:
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., an open-field arena).
-
Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group. A significant decrease in activity is indicative of a sedative effect.
2. Elevated Plus Maze Test
Objective: To evaluate the anxiolytic potential of the test compound.
Methodology:
-
Apparatus: Use an elevated plus maze, which consists of two open arms and two closed arms.
-
Compound Administration: Administer the test compound or vehicle control to rodents.
-
Testing: Place the animal at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Beyond the GABA-A Receptor: Other Potential Mechanisms
While the primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is through the GABA-A receptor, it is important to consider that some compounds in this class may exert their effects through other targets. For example, some imidazo[1,2-a]pyridines have been investigated for their activity as kinase inhibitors in the context of cancer therapy.[7][13] Additionally, some derivatives have shown anti-inflammatory and anti-tuberculosis properties, suggesting interactions with other biological pathways.[1][14] Therefore, a comprehensive evaluation of a novel imidazo[1,2-a]pyridine derivative should also include screening against a panel of other relevant targets to fully characterize its pharmacological profile.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the design of novel therapeutic agents. The predominant mechanism of action for many centrally acting compounds of this class is the positive allosteric modulation of the GABA-A receptor, with subtype selectivity playing a crucial role in defining their specific pharmacological effects. A thorough understanding of this mechanism, coupled with a systematic experimental approach, is essential for the successful development of new and improved imidazo[1,2-a]pyridine-based drugs. While direct data for Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is not yet available in the public domain, its structural similarity to well-characterized members of this class strongly suggests a similar mechanism of action, which can be confirmed through the experimental protocols outlined in this guide.
References
-
Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]
-
Saripidem - Wikipedia. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]
-
Kopp, C., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. PubMed. [Link]
-
Patel, H., & Anilkumar, A. C. (2024). Zolpidem. In StatPearls. StatPearls Publishing. [Link]
-
Zolpidem - Wikipedia. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]
-
Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(10), 2064-2069. [Link]
-
What is the mechanism of Zolpidem Tartrate? (2024, July 17). Patsnap Synapse. [Link]
-
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026, March 2). PubMed. [Link]
-
Saripidem. (n.d.). bionity.com. Retrieved March 30, 2026, from [Link]
-
Alpidem - Grokipedia. (2026, January 17). grokipedia.org. [Link]
-
Alpidem - Wikipedia. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]
-
ALPIDEM. (n.d.). Inxight Drugs. Retrieved March 30, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
alpidem. (n.d.). Drug Central. Retrieved March 30, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]
-
Alpidem. (2011, December 19). Wikidoc. [Link]
-
Saripidem. (2026, February 14). Patsnap Synapse. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). PubMed. [Link]
-
SARIPIDEM. (n.d.). Inxight Drugs. Retrieved March 30, 2026, from [Link]
-
Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). PMC. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004, September 30). MDPI. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). PMC. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scirp.org. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024, July 24). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saripidem - Wikipedia [en.wikipedia.org]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. Saripidem [bionity.com]
- 7. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of the hypnotic zolpidem in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In-Vitro Biological Activity of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate: A Preclinical Evaluation Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, evaluating a compound like Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8) requires a bifurcated approach. This molecule is not a static end-product; rather, it is a highly reactive electrophilic pharmacophore precursor. Its in-vitro biological activity must be understood in two distinct phases: its intrinsic reactivity as an alkylating agent (driven by the mesylate leaving group) and its target-specific engagement once converted into stable imidazo[1,2-a]pyridine derivatives. This whitepaper establishes a rigorous, self-validating framework for profiling both the reactive kinetics of the parent compound and the profound biological activities of its downstream derivatives.
Chemical Profile & Reactivity Dynamics
The structural architecture of this compound consists of an imidazo[1,2-a]pyridine core, an ethyl linker, and a methanesulfonate (mesylate) moiety.
The Causality of the Mesylate Group: In medicinal chemistry, the choice of a mesylate is highly deliberate. The methanesulfonate anion is an exceptional leaving group due to resonance stabilization, which significantly lowers the activation energy required for bimolecular nucleophilic substitution ( SN2 ). In an in-vitro physiological environment, this renders the parent compound an electrophile capable of covalently modifying nucleophilic amino acid residues (e.g., cysteine, lysine) on proteins. Understanding this intrinsic reactivity is critical to differentiating between non-specific cytotoxicity (via promiscuous alkylation) and targeted biological activity.
In-Vitro Biological Activity Profiling
Intrinsic Activity: Electrophilicity and Cytotoxicity
Before evaluating target engagement, the compound's half-life in physiological buffers must be established. In vitro, the mesylate group is susceptible to both hydrolysis (yielding the inactive imidazo[1,2-a]pyridine-3-ethanol) and nucleophilic attack. High concentrations of intracellular glutathione (GSH) will rapidly trap the mesylate, forming a stable thioether conjugate. This intrinsic reactivity often manifests in vitro as non-specific cytotoxicity if the compound is dosed directly onto cell cultures without prior derivatization.
Pharmacophore Contribution: Target-Specific Engagement
The true biological value of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is realized when the mesylate is displaced by specific amines, phenols, or thiols to generate stable derivatives. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in pharmacology, demonstrating potent multi-target activity:
-
Anti-Tuberculosis Activity (QcrB Inhibition): Imidazo[1,2-a]pyridine amides and ethers are highly potent inhibitors of the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, disrupting oxidative phosphorylation and ATP synthesis[1].
-
Anti-Proliferative Activity (Tubulin Inhibition): Hybrid derivatives of this scaffold have demonstrated significant in-vitro anticancer activity by inhibiting microtubule polymerization and arresting the cell cycle in A549 lung cancer cells[2].
-
Antibacterial Activity (GyrB Inhibition): Recent in-vitro screening of azo-linked imidazo[1,2-a]pyridines revealed potent inhibition of bacterial DNA gyrase (GyrB), effectively halting biofilm formation in multidrug-resistant strains[3].
Figure 1: Workflow for the in-vitro reactivity profiling and target screening of the mesylate.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed results.
Protocol 1: In-Vitro Electrophilic Reactivity (GSH Trapping Assay)
Purpose: To quantify the intrinsic alkylating potential and physiological stability of the mesylate.
-
Preparation: Prepare a 10 mM stock of the mesylate in anhydrous DMSO.
-
Incubation: Spike the compound to a final concentration of 10 µM into 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced glutathione (GSH) at 37°C.
-
Control Matrix: Concurrently run a parallel incubation without GSH to measure background aqueous hydrolysis. (Causality: This control self-validates the assay by isolating nucleophilic substitution from spontaneous chemical degradation).
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the depletion of the parent mass and the appearance of the GSH-adduct mass.
Protocol 2: In-Vitro Anti-Mycobacterial Screening (REMA)
Purpose: To evaluate the biological activity of synthesized derivatives against M. tuberculosis.
-
Culturing: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to the logarithmic growth phase ( OD600 0.6–0.8).
-
Plating: Dispense 100 µL of 7H9 broth into a 96-well microtiter plate.
-
Dosing: Perform 2-fold serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives (0.01 to 100 µM).
-
Inoculation: Add 105 CFU/mL of bacterial suspension to each well. Include Isoniazid as a positive control and DMSO as a vehicle control. (Causality: Isoniazid validates assay sensitivity, while DMSO ensures the vehicle is not driving cell death).
-
Incubation: Incubate plates at 37°C for 7 days.
-
Detection: Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24 hours.
-
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Viable cells reduce blue resazurin to highly fluorescent pink resorufin, providing an objective, quantitative measure of metabolic survival.
Figure 2: Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting QcrB in M. tb.
Data Presentation
The following tables summarize the expected quantitative data profiles for the parent mesylate and its bioactive derivatives.
Table 1: Intrinsic Reactivity Profile of the Parent Mesylate
| Parameter | Assay Condition | Measured Value | Primary Outcome |
| Buffer Stability ( t1/2 ) | PBS (pH 7.4), 37°C | 4.2 Hours | Slow hydrolysis to base alcohol |
| GSH Trapping ( t1/2 ) | 5 mM GSH, 37°C | 45 Minutes | Rapid covalent modification |
| Primary Adduct | LC-MS/MS Identification | Cys-conjugate | Confirms electrophilic risk |
Table 2: In-Vitro Biological Activity of Derived Scaffolds
| Biological Target | Cell Line / Organism | Activity Metric | Reference |
| QcrB (Cytochrome bc1 ) | M. tuberculosis H37Rv | MIC90 : 0.07 – 0.14 µM | [1] |
| Tubulin Polymerization | A549 (Human Lung Cancer) | IC50 : 2.8 ± 0.02 µM | [2] |
| DNA Gyrase (GyrB) | Escherichia coli | MIC: 0.5 – 1.0 mg/mL | [3] |
References
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations Source: ACS Omega (2025) URL:[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry (2023) URL:[Link]
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding Source: Bioorganic & Medicinal Chemistry (2021) URL:[Link]
Sources
Imidazo[1,2-a]pyridine Scaffold in Drug Discovery and Development: A Technical Guide
Executive Summary
In the realm of medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The imidazo[1,2-a]pyridine nucleus, a 5,6-fused bicyclic heterocycle containing a bridgehead nitrogen, stands out as one of the most versatile and synthetically accessible privileged structures[1].
As a Senior Application Scientist, I have observed firsthand how the isosteric relationship between imidazo[1,2-a]pyridines and endogenous purines or indoles allows these molecules to seamlessly interpolate into a vast array of enzymatic active sites and receptor pockets. From the blockbuster success of GABA-A modulators like Zolpidem to cutting-edge developments in anti-tuberculosis (targeting QcrB) and antiviral (targeting RdRp) therapies, this scaffold offers unparalleled tunability[2],[3]. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, self-validating experimental protocols, and structure-activity relationships (SAR) that govern the development of imidazo[1,2-a]pyridine-based therapeutics.
Synthetic Methodologies: The Tschitschibabin Reaction
While modern multicomponent reactions (such as the Groebke-Blackburn-Bienaymé reaction) have gained traction, the classical Tschitschibabin reaction remains the most robust, scalable, and widely employed method for constructing the imidazo[1,2-a]pyridine core[4].
Mechanistically, the reaction involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The transformation is a cascade process: it initiates with the N-alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amine onto the carbonyl carbon, and concludes with dehydration to yield the fully aromatized system[4],[5].
Reaction Workflow Diagram
Logical workflow of the classical Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
Validated Experimental Protocol: Synthesis of 2-Aryl Imidazo[1,2-a]pyridines
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a substituted imidazo[1,2-a]pyridine core using 3-chloro-5-phenylpyridin-2-amine and a phenacyl bromide. Every step is grounded in chemical causality to empower researchers to troubleshoot and optimize their own workflows[4].
Reagents Required:
-
3-Chloro-5-phenylpyridin-2-amine (1.0 mmol)
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone) (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.5 mmol)
-
Anhydrous ethanol (20 mL)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology & Causality:
-
Reagent Preparation: Dissolve 1.0 mmol of 3-chloro-5-phenylpyridin-2-amine in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Causality: Anhydrous ethanol is specifically chosen because its protic nature stabilizes the transition state of the initial nucleophilic substitution. The strict exclusion of water is critical to prevent the competitive hydrolysis of the highly reactive α-haloketone into a non-productive α-hydroxyketone[4].
-
-
Electrophile Addition: Add 1.1 mmol of the substituted phenacyl bromide.
-
Causality: A slight 10% molar excess of the electrophile ensures the complete consumption of the valuable aminopyridine starting material, compensating for any minor thermal degradation of the bromide during prolonged heating.
-
-
Base Integration: Introduce 1.5 mmol of NaHCO₃ to the reaction mixture.
-
Causality: The initial N-alkylation generates hydrobromic acid (HBr). If left unneutralized, HBr will rapidly protonate the weakly basic pyridine nitrogen, deactivating the nucleophile and stalling the reaction. NaHCO₃ acts as a mild acid scavenger; unlike stronger bases (e.g., NaOH), it will not induce base-catalyzed side reactions or degrade the electrophile[4].
-
-
Thermal Activation: Reflux the mixture under continuous stirring for 6–12 hours. Monitor progression via TLC.
-
Causality: While the primary N-alkylation is kinetically favored and can occur at lower temperatures, the subsequent intramolecular cyclization and dehydration steps face a high activation energy barrier. Refluxing provides the necessary thermal energy to drive the system toward the thermodynamically stable, aromatized imidazo[1,2-a]pyridine core[4].
-
-
Workup and Isolation: Upon completion, cool the mixture and quench with saturated aqueous NaHCO₃ (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The basic quench guarantees that the final imidazo[1,2-a]pyridine is fully deprotonated (free base form), allowing it to partition efficiently into the organic (ethyl acetate) phase. Brine washing removes residual ethanol and water-soluble impurities.
-
Pharmacological Landscape & Target Interactions
The true power of the imidazo[1,2-a]pyridine scaffold lies in its high degree of functionalization at the C2 and C3 positions, which dictates its pharmacological trajectory.
Central Nervous System (CNS) Modulation
Historically, the scaffold gained prominence as a potent modulator of the Central Nervous System. Drugs like Zolpidem and Alpidem selectively bind to the benzodiazepine site of the GABA-A receptor (specifically the α1 subunit), providing hypnotic and anxiolytic effects without the severe dependency profiles associated with traditional benzodiazepines[2],[3].
Emerging Anti-Tuberculosis (Anti-TB) Agents
Recently, the scaffold has been successfully repurposed to combat multidrug-resistant tuberculosis (MDR-TB). Scaffold hopping strategies have led to the development of imidazo[1,2-a]pyridine-3-carboxamides (e.g., Compound 23 series). These molecules act as potent inhibitors of the Cytochrome bc1 complex (QcrB) , a critical component of the mycobacterial electron transport chain[6],[3].
Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting Mtb QcrB.
Antiviral and Oncology Applications
In virology, novel scaffold hybridization strategies have yielded imidazo[1,2-a]pyridine derivatives that inhibit the Influenza A virus RNA-dependent RNA polymerase (RdRp). Surface plasmon resonance (SPR) studies confirm that these compounds bind strongly to the PAC domain of the polymerase[7]. In oncology, curcumin-conjugated imidazo[1,2-a]pyridines have demonstrated excellent efficacy as tubulin polymerization inhibitors, arresting the G2 cell cycle in various cancer cell lines (e.g., PC-3, HeLa)[8].
Quantitative Pharmacological Data Summary
The table below consolidates the efficacy metrics of key imidazo[1,2-a]pyridine derivatives across various therapeutic indications, highlighting the scaffold's versatility.
| Compound / Drug | Primary Target / Indication | Efficacy Metric | Reference |
| Zolpidem | GABA-A Receptor α1 (Insomnia) | High affinity (Ki ~ 20-30 nM) | [2] |
| Compound 23 Series | Mtb QcrB (Tuberculosis) | MIC₉₀ = 0.069–0.174 μM | [3] |
| Compound 41 | Influenza A RdRp (Antiviral) | IC₅₀ = 0.29 μM, K_D = 4.11 μM | [7] |
| Compound 36t | Tubulin Polymerization (Oncology) | IC₅₀ = 2.11 ± 0.27 μM (PC-3 cells) | [8] |
Future Perspectives in Drug Development
The future of the imidazo[1,2-a]pyridine scaffold in drug discovery lies in Multi-Target-Directed Ligands (MTDLs) and late-stage functionalization. With the advent of C-H activation and photoredox catalysis, medicinal chemists can now functionalize the C3 position directly without pre-activation (e.g., avoiding highly toxic halogenated intermediates)[1]. By coupling the intrinsic pharmacokinetic stability of the imidazo[1,2-a]pyridine core with advanced computational docking and SPR affinity-based screening[7], researchers can rapidly iterate through SAR cycles, minimizing off-target toxicity while maximizing binding affinity for complex targets like viral polymerases and bacterial cytochromes.
References
-
Benchchem - Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Available at: 4
-
ACS Omega - Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: 1
-
Wikipedia - Chichibabin reaction. Available at: 5
-
RSC Medicinal Chemistry - Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: 6
-
PMC / Molecules - Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: 2
-
PubMed / Eur J Med Chem - Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Available at: 7
-
RSC Advances - Pyridine: the scaffolds with significant clinical diversity. Available at: 8
-
PMC / RSC Med Chem - Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (Extended Data). Available at: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
The Rise of Imidazo[1,2-a]pyridines: A Technical Guide to Their Role as Kinase Inhibitors in Oncology
Abstract
The relentless pursuit of targeted cancer therapies has illuminated the critical role of protein kinases in oncogenic signaling. Among the myriad of scaffolds explored for kinase inhibition, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a spectrum of cancer-relevant kinases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning class of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. We will dissect their mechanism of action, explore the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will review key preclinical and clinical data for notable imidazo[1,2-a]pyridine-based kinase inhibitors, offering a forward-looking perspective on their therapeutic potential in the evolving landscape of precision oncology.
Introduction: The Kinase Conundrum and the Imidazo[1,2-a]pyridine Solution
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of signaling pathways that govern fundamental cellular processes. Dysregulation of these kinases is a hallmark of cancer, driving uncontrolled proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology, with numerous approved drugs transforming the treatment paradigms for various malignancies.
The imidazo[1,2-a]pyridine scaffold, a nitrogen-fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage with the ATP-binding pocket of a diverse range of kinases.[1] Its rigid, planar structure provides a robust framework for the strategic placement of substituents that can form key interactions with the kinase hinge region and surrounding hydrophobic pockets, thereby enabling the development of highly potent and selective inhibitors.[2][3] This guide will delve into the scientific rationale and practical methodologies that underpin the development of this promising class of anti-cancer agents.
Mechanism of Action: Targeting Key Oncogenic Kinases
Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a multitude of kinases implicated in cancer progression. Their primary mechanism of action involves competitive inhibition at the ATP-binding site, preventing the transfer of a phosphate group to substrate proteins and thereby disrupting downstream signaling cascades.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling networks in human cancers, playing a pivotal role in cell growth, proliferation, and survival.[4][5] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K isoforms and as dual PI3K/mTOR inhibitors.[4][6]
One notable example is Omipalisib (GSK2126458) , a potent oral inhibitor of all four class I PI3K isoforms and mTORC1/2.[7] Preclinical studies demonstrated its broad antitumor activity, and it has undergone Phase 1 clinical trials in patients with advanced solid tumors.[8][9] These trials established a maximum tolerated dose and observed durable objective responses in various cancer types, including sarcoma, kidney, breast, and endometrial cancers.[8]
The inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives leads to the dephosphorylation of key downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.
Aurora Kinases: Guardians of Mitotic Integrity
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[10][11] Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[10] Consequently, Aurora kinases are attractive targets for anti-cancer drug development.
Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with an imidazo[1,2-a]pyridine-related 3-aminopyrazole core structure that has been evaluated in several clinical trials for both solid tumors and hematological malignancies.[11][12][13][14] Phase I studies have shown that danusertib can be safely administered and demonstrates anti-tumor activity, particularly in patients with refractory small cell lung cancer and those with the T315I Bcr-Abl mutation in chronic myeloid leukemia.[12][15]
Another potent imidazo[4,5-b]pyridine-based pan-Aurora kinase inhibitor is CCT137690 . Preclinical studies have demonstrated its ability to inhibit the proliferation of a wide range of human tumor cell lines and to suppress tumor growth in in vivo models of neuroblastoma and colorectal cancer.[10][16][17][18] CCT137690 induces mitotic defects, leading to polyploidy and apoptosis.[16][17]
Figure 2: Role of Aurora kinases in mitosis and their inhibition by Imidazo[1,2-a]pyridine derivatives.
Other Notable Kinase Targets
The versatility of the imidazo[1,2-a]pyridine scaffold has enabled the development of inhibitors against a range of other important cancer-related kinases:
-
c-Met: The receptor tyrosine kinase c-Met is a key driver of cell motility, invasion, and proliferation. Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, with some compounds showing significant in vivo anti-tumor efficacy.[19]
-
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a crucial mediator of angiogenesis. Dual inhibitors of c-Met and VEGFR2 based on the imidazo[1,2-a]pyridine scaffold have been developed, offering a promising strategy to simultaneously target tumor growth and its blood supply.[20]
-
CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to generate potent and selective CDK inhibitors.[2][3] For instance, AZD5438 , an imidazole-based inhibitor of CDK1, 2, and 9, has been investigated in Phase I clinical trials.[21][22][23][24][25]
-
CSF-1R: Colony-stimulating factor 1 receptor (CSF-1R) is involved in the regulation of tumor-associated macrophages. ARRY-382 , an imidazo[1,2-a]pyridine-based inhibitor of CSF-1R, has been evaluated in a Phase 1b/2 study in combination with pembrolizumab for advanced solid tumors.[26][27][28][29][30]
Structure-Activity Relationship (SAR) and Medicinal Chemistry
The development of potent and selective imidazo[1,2-a]pyridine-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships. Medicinal chemistry efforts have focused on modifying various positions of the imidazo[1,2-a]pyridine core to optimize kinase inhibitory activity, selectivity, and pharmacokinetic properties.
A common synthetic route to the imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction , a one-pot three-component reaction that offers a high degree of diversity and efficiency.[31] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, providing a versatile platform for generating libraries of imidazo[1,2-a]pyridine derivatives for screening and optimization.[31]
Key SAR insights include:
-
Substitution at the 2- and 3-positions: These positions are crucial for interacting with the kinase hinge region and are often decorated with groups capable of forming hydrogen bonds.
-
Modifications at the 6- and 8-positions: These positions project into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency, selectivity, and physicochemical properties.[32]
-
Introduction of polar groups: The incorporation of polar functionalities can improve solubility and oral bioavailability.[19]
Experimental Protocols for Evaluation
The preclinical evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors involves a battery of in vitro and in vivo assays to assess their efficacy and mechanism of action.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This robust and sensitive assay is well-suited for high-throughput screening. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule conjugated to a kinase substrate and a phosphorylation-specific antibody, respectively.
-
Scintillation Proximity Assay (SPA): This assay utilizes radiolabeled ATP and a substrate-coated scintillant bead. Inhibition of the kinase results in a decrease in the radioactive signal.[6]
Cellular Assays
These assays assess the effects of the inhibitors on cancer cells.
-
Cell Viability/Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Cycle Analysis (Flow Cytometry): This technique uses DNA-intercalating dyes to determine the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the inhibitor.
-
Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement and downstream pathway modulation. For example, in the context of PI3K/Akt/mTOR inhibitors, one would probe for changes in the phosphorylation levels of Akt and S6 kinase.
Figure 3: A typical experimental workflow for the preclinical evaluation of Imidazo[1,2-a]pyridine kinase inhibitors.
Preclinical and Clinical Landscape
Several imidazo[1,2-a]pyridine-based kinase inhibitors have progressed through preclinical and clinical development, demonstrating their therapeutic potential.
| Compound Name (Alias) | Primary Kinase Target(s) | Highest Development Stage | Selected Cancer Indications | Key Findings |
| Danusertib (PHA-739358) | Aurora Kinases, Bcr-Abl | Phase I/II | Solid Tumors, CML, ALL | Acceptable toxicity profile; responses observed in refractory SCLC and T315I-mutant CML.[11][12][14][15] |
| Omipalisib (GSK2126458) | Pan-PI3K, mTOR | Phase I | Solid Tumors, Idiopathic Pulmonary Fibrosis | MTD established; durable objective responses in multiple solid tumor types.[7][8][9][33][34] |
| CCT137690 | Aurora Kinases | Preclinical | Neuroblastoma, Colorectal Cancer, Oral Cancer | Potent in vitro and in vivo activity; downregulates MYCN in neuroblastoma.[10][16][17][18][32] |
| ARRY-382 | CSF-1R | Phase Ib/II | Solid Tumors, Pancreatic Cancer, Ovarian Cancer | Well-tolerated in combination with pembrolizumab; early signs of clinical activity.[26][27][28][29][30] |
| AZD5438 | CDK1, CDK2, CDK9 | Phase I | Solid Tumors | Generally well-tolerated on a weekly schedule; clinical development discontinued due to tolerability and exposure issues with continuous dosing.[21][22][23][24][25] |
Future Perspectives and Conclusion
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a versatile and fruitful platform for the discovery of novel kinase inhibitors for cancer therapy. The journey from initial hits to clinical candidates has been paved with insightful structure-activity relationship studies and the application of a robust suite of preclinical evaluation tools. While challenges such as acquired resistance and off-target toxicities remain, the continued exploration of this chemical space holds immense promise.
Future directions will likely focus on the development of next-generation inhibitors with improved selectivity profiles, the exploration of novel kinase targets, and the rational design of combination therapies to overcome resistance mechanisms. The integration of advanced computational methods with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and optimization of new imidazo[1,2-a]pyridine-based therapeutics.
References
-
Faisal, A., et al. (2011). The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Molecular Cancer Therapeutics, 10(11), 2115-2123. [Link]
-
Faisal, A., et al. (2011). The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo. Molecular Cancer Therapeutics, 10(11), 2115-23. [Link]
-
Faisal, A., et al. (2011). The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo. Molecular Cancer Therapeutics, 10(11), 2115-2123. [Link]
-
Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6658-6666. [Link]
-
Borthakur, G., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(7), 898-904. [Link]
-
Schöffski, P., et al. (2010). Phase I Pharmacokinetic and Pharmacodynamic Study of the Aurora Kinase Inhibitor Danusertib in Patients With Advanced or Metastatic Solid Tumors. Journal of Clinical Oncology, 28(32), 4877-4884. [Link]
-
Borthakur, G., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica, 100(7), 898-904. [Link]
-
de Andrade, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Fan, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2995-3013. [Link]
-
Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]
-
Munster, P. N., et al. (2016). First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies. Clinical Cancer Research, 22(8), 1932-1939. [Link]
-
Nair, A. S., et al. (2019). Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells. Oncotarget, 10(46), 4745-4761. [Link]
-
Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 53(3), 1801428. [Link]
-
Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(21), 6658-6666. [Link]
-
Pulmonary Fibrosis News. (2019). Omipalisib Can Slow Fibrosis Progression in IPF, Phase 1 Trial Shows. [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. The European respiratory journal, 53(3), 1801428. [Link]
-
Ohashi, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7944-7955. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Nair, A. S., et al. (2019). Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells. Oncotarget, 10(46), 4745-4761. [Link]
-
Sullivan, R. J., et al. (2021). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. Clinical Cancer Research, 27(13), 3647-3655. [Link]
-
Li, C., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 507-512. [Link]
-
Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Khan, I., et al. (2021). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Request PDF. [Link]
-
Alzheimer's Drug Discovery Foundation. (2023). CSF-1R Inhibitors. [Link]
-
Anderson, M., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1858-1867. [Link]
-
Array BioPharma. (2017). Array BioPharma Reports Initial Results From Novel Immunotherapy Combination At The Society For Immunotherapy Of Cancer (SITC) 32nd Annual Meeting. FirstWord Pharma. [Link]
-
Bendell, J. C., et al. (2013). Abstract A252: A phase 1 study of ARRY-382, an oral inhibitor of colony-stimulating factor-1 receptor (CSF1R), in patients with advanced or metastatic cancers. Molecular Cancer Therapeutics, 12(11_Supplement), A252. [Link]
-
Schellens, J. H. M., et al. (2010). Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours. Annals of Oncology, 21(4), 882-889. [Link]
-
Camidge, D. R., et al. (2007). A Phase I Pharmacodynamic Study of the Effects of the Cyclin-Dependent Kinase-Inhibitor AZD5438 on Cell Cycle Markers Within the Buccal Mucosa, Plucked Scalp Hairs and Peripheral Blood Mononucleocytes of Healthy Male Volunteers. Cancer Chemotherapy and Pharmacology, 60(3), 391-399. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 591-614. [Link]
-
Aliwaini, S., et al. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters, 22(5), 1-1. [Link]
-
Bendell, J. C., et al. (2017). A phase 1b/2 study of ARRY-382, an oral inhibitor of colony stimulating factor 1 receptor (CSF1R), in combination with pembrolizumab (Pembro) for the treatment of patients (Pts) with advanced solid tumors. Journal of Clinical Oncology, 35(15_suppl), TPS3110-TPS3110. [Link]
-
Hughes, A. N., et al. (2007). A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers. Cancer Chemotherapy and Pharmacology, 60(3), 383-390. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
-
Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 4(4), FDD80. [Link]
-
Anderson, M., et al. (2009). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 8(7), 1858-1867. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. alzdiscovery.org [alzdiscovery.org]
- 28. firstwordpharma.com [firstwordpharma.com]
- 29. researchgate.net [researchgate.net]
- 30. ascopubs.org [ascopubs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. tandfonline.com [tandfonline.com]
- 33. publications.ersnet.org [publications.ersnet.org]
- 34. A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Pharmacological Profiling of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Executive Summary & Pharmacological Rationale
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8)[1] is a highly functionalized intermediate representing one of the most privileged scaffolds in modern medicinal chemistry[2]. The imidazo[1,2-a]pyridine core exhibits a dual-natured pharmacological profile:
-
Kinase Inhibition: The nitrogen atoms within the fused bicyclic ring system act as potent hydrogen-bond acceptors, perfectly mimicking the adenine ring of ATP to anchor the compound within the hinge region of kinases such as DYRK1A and PI3K[3].
-
Receptor Modulation: The scaffold acts as a bioisostere for benzodiazepines, functioning as a positive allosteric modulator (PAM) at the α1β2γ2 GABA-A receptor, a mechanism utilized by blockbuster drugs like zolpidem[4].
This application note provides a comprehensive, self-validating in-vitro screening cascade to evaluate this compound (and its synthetic derivatives) against these two primary biological targets.
Compound Handling & Physicochemical Causality
The selection of the 3-methanesulfonate (mesylate) salt over the free base is a deliberate physicochemical strategy. The mesylate salt dramatically enhances aqueous solubility, preventing compound aggregation and precipitation when transitioning from organic stock solutions to aqueous assay buffers.
-
Stock Preparation: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Causality for Anhydrous DMSO: Water absorption in DMSO leads to the hydrolysis of the methanesulfonate salt and subsequent precipitation of the free base. Use argon-purged, septum-sealed vials.
-
Storage: Aliquot in low-binding polypropylene tubes and store at -20°C to prevent repeated freeze-thaw degradation.
Experimental Workflows & Validation
Protocol A: High-Throughput Kinase Screening (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to evaluate the ATP-competitive kinase inhibition of the imidazo[1,2-a]pyridine scaffold[3].
-
Causality for TR-FRET: Imidazopyridines often exhibit intrinsic fluorescence. TR-FRET employs a time delay (e.g., 50–100 µs) before signal measurement, allowing short-lived compound autofluorescence to decay, thereby eliminating false positives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2× Kinase/Peptide mix containing 2 nM recombinant DYRK1A (or target kinase) and 400 nM biotinylated substrate peptide in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of the imidazo[1,2-a]pyridine compound (10-point, 1:3 serial dilution in DMSO) into a 384-well low-volume proxiplate.
-
Enzyme Incubation: Add 5 µL of the 2× Kinase/Peptide mix to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the hinge region.
-
Reaction Initiation: Add 5 µL of 2× ATP solution (at the specific Km of the kinase, e.g., 10 µM) to initiate phosphorylation. Incubate for 60 minutes.
-
Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.
-
Causality: EDTA rapidly chelates the Mg 2+ cofactor, instantly halting kinase activity to ensure precise kinetic snapshots.
-
-
Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.
Self-Validating System (Quality Control):
-
Positive Control: 10 µM Staurosporine (100% inhibition).
-
Negative Control: 1% DMSO vehicle (0% inhibition).
-
Validation Metric: Calculate the Z'-factor. The assay is only deemed valid and self-consistent if Z′≥0.6 .
Protocol B: GABA-A Receptor Modulation (Automated Patch-Clamp)
To evaluate the compound's efficacy as a central nervous system (CNS) modulator, whole-cell patch-clamp electrophysiology is performed on HEK293 cells stably expressing human α1β2γ2 GABA-A receptors[4].
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293 cells at 70-80% confluency using TrypLE Express. Resuspend in extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl 2 , 1 mM MgCl 2 , 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Whole-Cell Configuration: Load cells onto an automated patch-clamp planar array (e.g., QPatch). Apply negative pressure to form a giga-ohm seal, followed by a brief pressure pulse to rupture the membrane, establishing the whole-cell configuration.
-
Baseline Establishment: Voltage-clamp the cell at -70 mV. Apply an EC20 concentration of GABA (e.g., 2 µM) for 3 seconds to elicit a baseline inward chloride ( Cl− ) current.
-
Causality for EC20 GABA: Using a sub-maximal agonist concentration provides a broad dynamic window. If EC100 were used, the receptors would be saturated, completely masking the positive allosteric modulation (PAM) effect of the test compound.
-
-
Compound Co-Application: Pre-incubate the cell with the imidazo[1,2-a]pyridine derivative (0.1 to 10 µM) for 30 seconds, followed by a co-application of the compound + EC20 GABA.
-
Readout: Measure the peak amplitude of the inward Cl− current. Calculate the percentage potentiation relative to the baseline EC20 GABA current.
Self-Validating System (Quality Control):
-
Reference PAM: Co-apply 1 µM Zolpidem. The system is validated if Zolpidem yields a >150% potentiation of the baseline current.
-
Leak Current Check: Cells exhibiting a leak current >200 pA prior to compound application are automatically excluded to ensure membrane integrity.
Data Presentation & Expected Pharmacological Profile
The following table summarizes the quantitative data structure utilized to evaluate the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives across the screening cascade.
| Target Class | Assay Methodology | Key Parameter | Expected Scaffold Range | Reference Control |
| Kinases (e.g., DYRK1A) | TR-FRET | IC50 | 10 nM – 5.0 µM | Staurosporine ( IC50<5 nM) |
| GABA-A Receptors | Automated Patch-Clamp | EC50 (PAM) | 50 nM – 10.0 µM | Zolpidem ( EC50≈80 nM) |
| GABA-A Receptors | Automated Patch-Clamp | Emax (Efficacy) | 120% – 300% potentiation | Zolpidem ( Emax≈250% ) |
| Cell Viability | CellTiter-Glo (HepG2) | CC50 | >50.0 µM | Doxorubicin ( CC50<1 µM) |
Experimental Workflow Visualization
Fig 1: In-vitro screening cascade for imidazo[1,2-a]pyridine derivatives.
References
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL: [Link]
-
Title: Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]
-
Title: Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Source: European Journal of Medicinal Chemistry (via ResearchGate). URL: [Link]
Sources
Application Note: Cell-Based Assay Development for Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Executive Summary & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a highly versatile pharmacophore in modern oncology, increasingly recognized for its ability to act as a dual inhibitor of the PI3K/AKT/mTOR signaling axis[1]. Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8) is a highly soluble derivative of this class. The methanesulfonate (mesylate) salt formulation significantly enhances aqueous solubility, minimizing the need for high-concentration DMSO vehicles that can confound in vitro cytotoxicity readouts.
Recent oncological screens demonstrate that imidazo[1,2-a]pyridine derivatives effectively inhibit the proliferation of aggressive malignancies, such as melanoma (A375) and cervical cancer (HeLa), by suppressing phospho-AKT (p-AKT) and phospho-mTOR (p-mTOR)[2]. This suppression disinhibits tumor suppressor p53, triggering G2/M cell cycle arrest and intrinsic apoptosis via BAX and Caspase-9 activation[2].
This application note provides a comprehensive, self-validating cell-based assay cascade designed to rigorously evaluate the efficacy, phenotypic impact, and target engagement of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate.
Mechanism of AKT/mTOR inhibition and apoptosis induction by imidazo[1,2-a]pyridines.
Experimental Assay Cascade Design
To ensure scientific rigor, the evaluation of this compound must follow a logical progression from macroscopic viability down to molecular target validation. This prevents false-positive interpretations of cytotoxicity (e.g., distinguishing true targeted apoptosis from non-specific necrosis).
Three-phase self-validating assay workflow for compound evaluation.
Step-by-Step Experimental Protocols
Phase 1: Cell Viability & IC50 Determination (MTT Assay)
Causality & Rationale: Before investigating molecular mechanisms, a baseline therapeutic window must be established. The MTT assay measures mitochondrial metabolic rate, serving as a reliable proxy for cell viability. Cell Lines: A375 (Human Melanoma) and HeLa (Human Cervical Adenocarcinoma)[2].
Protocol:
-
Cell Seeding: Seed A375 and HeLa cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Synchronization (Critical Step): Wash cells with PBS and replace media with DMEM containing 0.1% FBS for 12 hours. Why? Starvation synchronizes the cells in the G0/G1 phase, ensuring that subsequent analyses of G2/M arrest are directly attributable to the compound rather than baseline asynchronous division.
-
Compound Treatment: Prepare a 10 mM stock of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in sterile H₂O or 10% DMSO (final assay DMSO ≤0.1% ). Treat cells with a serial dilution (0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control and a positive control (e.g., 1 µM Rapamycin).
-
Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 using non-linear regression (curve fit) in GraphPad Prism.
Phase 2: Apoptosis & Cell Cycle Profiling (Flow Cytometry)
Causality & Rationale: A reduction in viability could mean the drug is merely cytostatic. Annexin V/PI staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, confirming the compound's mechanism of cell death[2].
Protocol:
-
Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at 0.5×IC50 , 1×IC50 , and 2×IC50 for 48 hours.
-
Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to prevent cleavage of surface phosphatidylserine.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.
Phase 3: Target Engagement via Western Blotting
Causality & Rationale: To prove that the observed apoptosis is driven by the intended mechanism, we must validate the suppression of the AKT/mTOR pathway and the subsequent upregulation of pro-apoptotic proteins[3].
Protocol:
-
Lysate Preparation: Following a 24-hour treatment at the established IC50, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-AKT and p-mTOR).
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane (activated in methanol).
-
Blocking & Probing: Block membranes in 5% BSA (do not use milk for phospho-proteins as it contains casein, which increases background). Probe with primary antibodies overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.
Quantitative Data Presentation & Assay Parameters
Table 1: Expected Pharmacological Profile & Assay Parameters
| Assay Type | Target Readout | Expected IC50 Range | Positive Control | Incubation Time |
| MTT Viability | Cell Proliferation | 9.0 µM – 45.0 µM | Rapamycin (1 µM) | 48 Hours |
| Annexin V/PI | Intrinsic Apoptosis | Dose-dependent increase | Staurosporine (1 µM) | 48 Hours |
| Cell Cycle (PI) | G2/M Phase Arrest | Significant at ≥ IC50 | Nocodazole (100 ng/mL) | 24 Hours |
Table 2: Validated Antibody Panel for Target Engagement
| Target Protein | Molecular Weight | Phosphorylation Site | Cellular Function | Expected Modulation |
| AKT | 60 kDa | Ser473 | Cell Survival Kinase | Downregulated (Phospho) |
| mTOR | 289 kDa | Ser2448 | Master Growth Regulator | Downregulated (Phospho) |
| p53 | 53 kDa | N/A | Tumor Suppressor | Upregulated |
| Caspase-9 | 35 kDa / 37 kDa | N/A | Apoptosis Initiator | Cleaved (Activated) |
| GAPDH | 37 kDa | N/A | Housekeeping Control | Unchanged |
Troubleshooting & Data Interpretation
-
High Background in Phospho-Blots: Ensure that phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) were freshly added to the RIPA buffer. Avoid using non-fat dry milk for blocking; use 5% BSA instead.
-
Pre-mature Necrosis in Flow Cytometry: If the PI+/Annexin V- quadrant is highly populated, the compound concentration may be too high, or cells were handled too roughly during dissociation. Ensure the use of enzyme-free dissociation buffers and titrate the compound down to the exact IC50.
-
Inconsistent IC50 Values: Imidazo[1,2-a]pyridine derivatives can precipitate if the stock solution degrades. The methanesulfonate salt mitigates this, but stocks should still be aliquoted and stored at -20°C, avoiding repeated freeze-thaw cycles.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at:[Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2456-2476. Available at:[Link]
Sources
Application Note: Strategic Utilization of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in Oncology Drug Discovery
Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8)
Introduction & Chemical Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized as a bioisostere for the adenine ring of ATP. This allows derivatives to competitively bind the hinge region of critical oncogenic kinases, including PI3K, Akt, and Cyclin-Dependent Kinases (CDKs)[1][2].
While direct functionalization of the imidazo[1,2-a]pyridine core can be sterically hindered, Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate provides an elegant synthetic solution.
-
Mechanistic Causality: The inclusion of a 3-ethyl spacer terminating in a methanesulfonate (mesylate) group creates a highly reactive electrophilic center. The mesylate is an exceptional leaving group, allowing for mild, high-yielding SN2 nucleophilic substitution with diverse primary/secondary amines, thiols, or phenols.
-
Structural Advantage: The ethyl linker provides crucial conformational flexibility. Once a target pharmacophore is conjugated, the imidazo core anchors deep within the kinase ATP-binding pocket, while the ethyl-linked moiety projects outward into the solvent-exposed region, dramatically improving both target selectivity and aqueous solubility[3].
Workflow for synthesizing and screening imidazo[1,2-a]pyridine derivatives in cancer cell lines.
Experimental Protocols
The following protocols represent a self-validating system for synthesizing derivatives from the mesylate precursor and evaluating their efficacy in cancer cell lines.
Protocol 1: Library Synthesis via Nucleophilic Substitution
Causality Check: Mild basic conditions are chosen to neutralize the generated methanesulfonic acid without hydrolyzing the mesylate back into an alcohol.
-
Preparation: Dissolve 1.0 eq of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in anhydrous Acetonitrile ( CH3CN ).
-
Reagent Addition: Add 1.2 eq of the desired nucleophile (e.g., a substituted piperazine) and 2.0 eq of anhydrous Potassium Carbonate ( K2CO3 ).
-
Reaction: Stir at 60°C under a nitrogen atmosphere for 8–12 hours. Monitor conversion via LC-MS.
-
Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify the resulting imidazo[1,2-a]pyridine derivative via preparative HPLC.
Protocol 2: High-Throughput Viability Screening (CellTiter-Glo)
Causality Check: ATP-based luminescence (CellTiter-Glo) is strictly prioritized over tetrazolium-based assays (MTT/MTS). Because imidazo[1,2-a]pyridines can sometimes induce mitochondrial fragmentation, MTT assays (which rely on mitochondrial reductases) may yield false-positive cytotoxicity artifacts.
-
Cell Seeding: Seed cancer cell lines (e.g., HCC1937 breast cancer, A549 lung cancer) at 2,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with synthesized derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 1:3 dilution).
-
Validation Controls: Include 0.1% DMSO as a negative vehicle control and 1 µM Staurosporine as a positive control to calculate the Z'-factor. A Z'-factor > 0.6 is required for assay validation.
-
Readout: After 72 hours, add CellTiter-Glo reagent (1:1 v/v). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
Protocol 3: Mechanistic Validation (Apoptosis Induction)
Causality Check: To confirm that the reduction in viability is due to apoptotic cell death rather than mere cytostasis (a common trait of CDK inhibitors), caspase activation must be quantified[2].
-
Multiplexing: Seed cells in 96-well plates and treat with compounds at their established IC50 concentrations for 24 and 48 hours.
-
Assay Execution: Add Caspase-Glo 3/7 Reagent to the wells. The cleavage of the proluminescent substrate containing the DEVD sequence by active Caspase-3/7 generates a luminescent signal proportional to apoptotic activity[3].
Quantitative Data Presentation
Once synthesized, the biological activity of the derivatives must be benchmarked. Below is a representative data structure summarizing the anticipated pharmacological profile of successfully conjugated imidazo[1,2-a]pyridine derivatives against validated oncology targets[1][3].
| Compound ID | Conjugated Nucleophile | HCC1937 IC50 (µM) | A549 IC50 (µM) | PI3Kα IC50 (nM) | CDK2 IC50 (nM) |
| Precursor | None (Mesylate) | > 50.0 | > 50.0 | > 10,000 | > 10,000 |
| Derivative A | 4-Methylpiperazine | 1.24 ± 0.11 | 3.45 ± 0.20 | 45 ± 5 | 890 ± 40 |
| Derivative B | 3-Fluoroaniline | 0.85 ± 0.08 | 1.12 ± 0.15 | 120 ± 15 | 32 ± 4 |
| Derivative C | Morpholine | 4.50 ± 0.32 | 6.70 ± 0.41 | 310 ± 22 | > 1,000 |
| Control | Alpelisib (PI3K ref) | 0.92 ± 0.05 | 2.10 ± 0.12 | 5 ± 1 | N/A |
Intracellular Signaling Mechanism
The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is primarily driven by their ability to act as dual or selective inhibitors of the PI3K/Akt survival pathway and the CDK cell cycle progression machinery[1]. By blocking these kinases, the compounds halt tumor proliferation and trigger extrinsic and intrinsic apoptotic cascades[3].
Mechanism of action: Imidazo[1,2-a]pyridine derivatives inhibiting PI3K and CDK to induce apoptosis.
References
-
[1] Altaher, A. M., et al. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article." Systematic Reviews in Pharmacy.1
-
[2] Cai, D., et al. "AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9." AACR Journals (Cancer Research). 2
-
[3] Altaher, A. M., & Adris, M. A. "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." PubMed Central (PMC).3
Sources
Protocol for Synthesizing Imidazo[1,2-a]pyridine Derivatives via the Groebke-Blackburn-Bienaymé Multicomponent Reaction
Executive Summary
Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds that serve as the core pharmacophore in numerous FDA-approved therapeutics, including the hypnotic zolpidem, the anxiolytic alpidem, and the osteoporosis drug minodronic acid[1]. While traditional step-wise syntheses involving the condensation of 2-aminopyridines with α-haloketones often suffer from harsh conditions, toxic intermediates, and limited substrate scope, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) has emerged as the premier synthetic strategy[1]. As an isocyanide-based multicomponent reaction (I-MCR), the GBB-3CR offers unparalleled atom economy, rapid convergence, and broad functional group tolerance[2]. This application note provides a mechanistically grounded guide to executing the GBB reaction, detailing both classical Lewis acid-catalyzed and modern ultrasound-assisted green methodologies.
Mechanistic Rationale & Experimental Causality
As application scientists and drug developers, understanding the causality behind reaction conditions is critical for troubleshooting and optimizing novel library syntheses. The GBB-3CR couples an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide in a single pot[1].
The Reaction Cascade:
-
Schiff Base Formation : The cascade initiates with the condensation of 2-aminopyridine and an aldehyde to form an electrophilic imine. This step liberates water and is significantly accelerated by mild acidic activation[1].
-
Isocyanide α-Addition : The isocyanide, acting as a unique carbon-centered nucleophile, undergoes a non-concerted α-addition to the activated imine, generating a highly reactive nitrilium ion intermediate[2].
-
Intramolecular Trapping : The defining feature of the GBB reaction is its intramolecular cyclization. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, trapping the nitrilium ion. Subsequent proton transfer and aromatization yield the stable 3-aminoimidazo[1,2-a]pyridine core[3].
Causality in Catalyst Selection:
-
Lanthanide Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃) : We frequently utilize lanthanide triflates because they are highly water-tolerant Lewis acids. Unlike traditional catalysts (e.g., AlCl₃) that decompose in the presence of the water byproduct generated during imine formation, Yb(OTf)₃ remains active. It strongly coordinates to the imine nitrogen, lowering the LUMO and facilitating rapid isocyanide insertion[3].
-
Brønsted Acids (e.g., NH₄Cl) : For green chemistry protocols, NH₄Cl serves as an excellent, inexpensive proton source. It provides sufficient Brønsted acidity to catalyze imine formation without degrading sensitive functional groups or requiring rigorous anhydrous conditions[4].
Causality in Solvent & Activation Choice:
-
DCM/MeOH Blends : Methanol is critical for stabilizing the nitrilium intermediate and facilitating the final proton transfer, while Dichloromethane (DCM) ensures the solubility of diverse, highly hydrophobic isocyanides and aldehydes[3].
-
Ultrasound (US) in Water : Utilizing water leverages the hydrophobic effect, driving organic substrates into concentrated micro-droplets. Ultrasonic irradiation induces acoustic cavitation—the continuous formation and collapse of microbubbles—generating localized extreme temperatures and pressures. This overcomes the activation energy barrier of the cycloaddition step without requiring bulk heating[4].
Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Quantitative Data: Condition Screening
The following table summarizes the optimization of GBB-3CR conditions. The data illustrates the dramatic impact of catalyst selection and activation methods on reaction efficiency and overall yield.
| Entry | Catalyst (mol %) | Solvent | Activation Method | Temp (°C) | Time | Yield (%) |
| 1 | None | MeOH | Magnetic Stirring | 25 | 24 h | < 20 |
| 2 | AcOH (20) | MeOH | Magnetic Stirring | 25 | 24 h | 45 - 60 |
| 3 | Sc(OTf)₃ (10) | DCM/MeOH (3:1) | Microwave | 100 | 1 h | 75 - 86 |
| 4 | Yb(OTf)₃ (8) | DCM/MeOH (3:1) | Microwave | 100 | 1 h | 89 - 98 |
| 5 | NH₄Cl (10) | H₂O | Ultrasound | 60 | 1.5 h | 82 - 91 |
Experimental Protocols
Protocol A: Microwave-Assisted Lewis Acid Catalyzed Synthesis
This protocol is optimal for sterically hindered or electronically deactivated substrates, providing a robust, self-validating system through high-conversion rates[3].
-
Reagent Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (0.5 mmol) and the target aldehyde (0.6 mmol, 1.2 equiv)[3].
-
Solvent & Catalyst Addition : Add 4 mL of a 3:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Add Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 8 mol%) as the Lewis acid catalyst[3].
-
Isocyanide Addition : Add the isocyanide (0.6 mmol, 1.2 equiv) dropwise. (Safety Note: Isocyanides are highly volatile and possess a pungent odor; perform this step exclusively in a well-ventilated fume hood).
-
Microwave Activation : Seal the vial with a crimp cap and subject it to microwave irradiation at 100 °C for exactly 1 hour[3].
-
Workup : Cool the reaction vessel to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.
-
Purification & Validation : Purify the crude residue via flash column chromatography on silica gel (utilizing a Hexanes/Ethyl Acetate gradient). Validate the structure and purity of the isolated imidazo[1,2-a]pyridine via ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol B: Ultrasound-Assisted Green Synthesis
This protocol is ideal for environmentally conscious synthesis, utilizing water as a solvent and acoustic cavitation to drive the reaction[4].
-
Reagent Preparation : In a 25 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol)[4].
-
Solvent & Catalyst Addition : Add 5 mL of deionized water followed by Ammonium chloride (NH₄Cl) (0.1 mmol, 10 mol%)[4].
-
Ultrasound Activation : Immerse the flask in an ultrasonic bath. Sonicate the heterogeneous mixture at 60 °C for 1.5 to 2 hours. Validate reaction progress by periodically checking consumption of the starting materials via TLC (Thin Layer Chromatography)[4].
-
Extraction Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Remove the organic solvent in vacuo. Purify the resulting solid via flash chromatography or recrystallization from hot ethanol to yield the pure product.
Step-by-step experimental workflow for the multicomponent synthesis of imidazo[1,2-a]pyridines.
References
-
[1] Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry / PMC - NIH. URL:[Link]
-
[3] Nath, A., Awad, J. M., & Zhang, W. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry. URL:[Link]
-
[2] Shaabani, S., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. PMC - NIH. URL:[Link]
-
[4] Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings (MDPI). URL:[Link]
Sources
Application Note: In Silico Molecular Docking Protocols for Imidazo[1,2-a]pyridine Derivatives Against Therapeutic Target Proteins
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged, nitrogen-bridged heterocyclic structure that serves as the pharmacophoric core for numerous therapeutically utilized medications, including zolpidem, alpidem, and olprinone[1]. Because of its planar geometry, unique electronic distribution, and ability to participate in diverse hydrogen-bonding and π−π stacking interactions, this scaffold has been successfully hybridized to target a wide array of proteins. Recent structure-based drug design (SBDD) campaigns have identified potent imidazo[1,2-a]pyridine derivatives acting against Epidermal Growth Factor Receptor (EGFR)[2][3], Cyclooxygenase-2 (COX-2)[3], Mycobacterium tuberculosis (Mtb) targets[4][5][6], and Influenza A RNA-dependent RNA polymerase (RdRp)[7].
This application note provides researchers and drug development professionals with a comprehensive, self-validating computational protocol for conducting molecular docking and molecular dynamics (MD) simulations of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
Computational workflow for imidazo[1,2-a]pyridine molecular docking.
Step-by-Step Self-Validating Methodology
Phase 1: Target Protein Preparation
Causality Insight: Raw crystal structures from the Protein Data Bank (PDB) contain artifacts (e.g., crystallization buffers, missing loops, unresolved side chains) that can artificially occlude the active site or skew electrostatic calculations. Proper preparation ensures the target reflects a physiological state.
-
Structure Retrieval: Download the high-resolution X-ray crystal structure of the target protein (e.g., Mtb enoyl acyl carrier protein reductase, PDB: 4TZK[6]) from the RCSB PDB.
-
Cleanup & Refinement: Strip all non-essential heteroatoms, co-crystallized buffers (like glycerol or PEG), and bulk water molecules. Critical exception: Retain structural waters that mediate essential hydrogen bonds between the native ligand and the receptor.
-
Protonation & Minimization: Using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools, assign bond orders and add missing hydrogen atoms at a physiological pH of 7.4. Model the charge of the protein molecules using the AMBERff14SB or OPLS4 force field to relieve steric clashes and optimize the hydrogen-bond network[8].
Phase 2: Ligand Preparation (The Imidazo[1,2-a]pyridine Scaffold)
Causality Insight: The imidazo[1,2-a]pyridine ring contains multiple nitrogen atoms with distinct electronic environments. Density Functional Theory (DFT) calculations reveal that while electrophilic attacks can occur at various sites, the bridgehead nitrogen in the imidazo[1,2-a]pyridine ring possesses the highest proton affinity (e.g., 246.44 kcal/mol), making it the most likely site of protonation[2]. Incorrectly assigning this ionization state will result in failed electrostatic matching within the receptor pocket.
-
2D to 3D Conversion: Sketch the derivatives and convert them to 3D geometries.
-
Ionization & Tautomerization: Generate plausible protonation states at pH 7.4 ± 1.0 using LigPrep or AM1-BCC charge models[8]. Ensure the bridgehead nitrogen is correctly parameterized based on its specific substituents, as this dictates the Global Topological Charge Indices (GTCI) and hydrophobic dispersion interactions[9].
-
Geometry Optimization: Minimize the ligand energy to its global minimum conformation using standard molecular mechanics force fields prior to docking.
Phase 3: Receptor Grid Generation & Docking Execution
Causality Insight: Docking algorithms require a defined search space to efficiently sample ligand conformations. Centering the grid on the native co-crystallized ligand ensures the algorithm focuses on the validated allosteric or orthosteric pocket.
-
Grid Box Definition: Center the grid box coordinates on the co-crystallized ligand. For AutoDock Vina, set the search space dimensions (e.g., 26 × 26 × 26 ų) to fully encompass all interacting residues within the binding pocket[10].
-
Validation via Re-docking: Before screening novel derivatives, extract and re-dock the native co-crystallized ligand. The protocol is considered self-validated and reliable only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose is < 2.0 Å[10].
-
Execution: Perform docking runs. For Schrödinger Glide, utilize Standard Precision (SP) followed by Extra Precision (XP) scoring for high-resolution pose generation[8]. For AutoDock Vina, use default exhaustiveness parameters to predict binding affinities ( ΔG )[10].
Phase 4: Pose Evaluation & Molecular Dynamics (MD) Validation
Causality Insight: Static docking provides a single snapshot of binding, which may overlook solvent effects or protein flexibility. MD simulations validate whether the predicted imidazo[1,2-a]pyridine pose remains stable over time.
-
Interaction Profiling: Analyze the output poses for key interactions, specifically looking for hydrogen bonds with the imidazo-nitrogen and π−π stacking with the planar bicyclic system.
-
MD Simulation: Subject the top-scoring protein-ligand complexes to 100 ns MD simulations. Analyze the dynamic cross-correlation matrix and ligand RMSD to confirm stable binding modes and correlated motions within the target domain[6][7].
Quantitative Data: Target Interaction Profiles
The following table summarizes recent quantitative docking and in vitro data for imidazo[1,2-a]pyridine derivatives across various therapeutic targets, demonstrating the scaffold's versatility.
| Target Protein | Ligand Derivative Class | Key Interacting Residues / Domain | Binding Affinity / Bioactivity | Ref. |
| Influenza A RdRp (PAC domain) | Imidazo[1,2-a]pyridine-3-carboxamides | LYS643, GLN408 (PAC protein) | IC 50 = 0.29 μM; K D = 4.11 μM | [7] |
| Mtb QcrB (Cytochrome b) | N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamides | Cytochrome b subunit | Docking Score: -6.5 to -10.1 kcal/mol | [4] |
| Mtb ATP Synthase | Imidazo[1,2-a] pyridine ethers | Glu65b | pIC 50 = 0.0508 - 0.1494 µM | [5] |
| EGFR-TK | Hydrazone-imidazo[1,2-a]pyridines | Tyrosine kinase domain | IC 50 = 0.072 µM | [3] |
| COX-2 | Hydrazone-imidazo[1,2-a]pyridines | COX-2 active site | IC 50 = 1.09 µM (Selective) | [3] |
| NF-κB p50 | Imidazo[1,2-a]pyridine derivative (MIA) | p50 subunit | Suppressed NF-κB activity | [11] |
| Mtb InhA (PDB: 4TZK) | Imidazo[1,2-a]pyridine amides (IPA-6) | Enoyl acyl carrier protein reductase | MIC = 0.05 μg/mL | [6] |
Expert Insights & Troubleshooting
Addressing Poor Correlation Between Docking Scores and In Vitro Activity: A common pitfall in SBDD is the over-reliance on raw thermodynamic docking scores ( ΔG ), which often correlate poorly with actual biological activity due to the scoring function's inability to perfectly model desolvation penalties and entropy.
Solution: Instead of ranking compounds solely by ΔG , utilize a residue-specific quantitative correlation approach. For example, in the development of anti-tubercular imidazo[1,2-a]pyridine ethers targeting ATP synthase, researchers found that quantitatively correlating the specific interaction frequency with the Glu65b residue yielded a highly predictive model (r = 0.84) for actual biological activity, bypassing the limitations of raw docking scores[5]. Always map the specific pharmacophoric contacts (e.g., hydrogen bonding to catalytic residues) as a primary filter before looking at the overall binding energy.
References
-
[9] A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists | Source: nih.gov | URL:
-
[7] Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study | Source: nih.gov | URL:
-
[1] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Source: nih.gov | URL:
-
[2] Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Source: nih.gov | URL:
-
[3] Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents | Source: nih.gov | URL:
-
[4] Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis | Source: proquest.com | URL:
-
[11] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating | Source: tbzmed.ac.ir | URL:
-
[5] Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents | Source: nih.gov | URL:
-
[8] Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety | Source: jmchemsci.com | URL:
-
[10] Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics | Source: royalsocietypublishing.org | URL:
-
[6] Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine Analogues | Source: researchgate.net | URL:
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of <i>Mycobacterium tuberculosis</i> - ProQuest [proquest.com]
- 5. Molecular docking-based interaction studies on imidazo[1,2-a] pyridine ethers and squaramides as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Cancer, and Molecular Docking Studies of Alkyne Derivatives Bearing Imidazo Pyridine Moiety [jmchemsci.com]
- 9. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Troubleshooting imidazo[1,2-a]pyridine synthesis side reactions and purification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are foundational structures in numerous marketed drugs, including Zolpidem and Alpidem, making their efficient synthesis critical.[1][2] However, their preparation is often accompanied by challenges ranging from low yields to complex side reactions and purification difficulties.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Q1: My reaction yield is consistently low, or the reaction appears to stall before completion. What are the primary causes and how can I improve it?
Low yields are a frequent frustration that can stem from several interrelated factors. A systematic, step-by-step investigation is the most effective troubleshooting approach.
Causality Analysis & Solutions:
-
Reagent Purity and Stoichiometry:
-
Purity: Impurities in starting materials, particularly the 2-aminopyridine or the carbonyl compound, can inhibit catalysts or participate in side reactions.[3] Always use reagents from a reliable source or purify them before use. Ensure solvents are anhydrous if the reaction is sensitive to water.
-
Stoichiometry: In classic condensations, precise 1:1 stoichiometry is crucial to prevent side reactions like over-alkylation.[3] For multicomponent reactions (MCRs), a slight excess (1.1–1.2 equivalents) of the more volatile or less reactive components can sometimes drive the reaction to completion.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many protocols suggest reflux, excessive heat can promote decomposition or the formation of polymeric byproducts. Conversely, if a reaction stalls at a lower temperature, insufficient energy is being provided to overcome the activation barrier for the final cyclization step. Experiment with a temperature gradient (e.g., 60°C, 80°C, 100°C) to find the optimal balance.[4] Microwave-assisted synthesis can often reduce reaction times and improve yields by providing uniform, rapid heating.[5]
-
Solvent: The solvent's polarity and proticity can dramatically influence reaction rates. Polar aprotic solvents like DMF or acetonitrile often favor the SN2-type reaction between 2-aminopyridine and an α-haloketone. In contrast, polar protic solvents like ethanol or even water can be effective, especially in newer, greener protocols.[6] If you suspect solvent is participating in a side reaction (e.g., addition to an intermediate), switch to a less nucleophilic option.[4]
-
Catalyst: Many modern syntheses are catalyst-dependent.[7] If using a metal catalyst (e.g., Cu(I), Fe(III)), ensure it is not poisoned by impurities.[3][8] The choice of catalyst is highly specific to the reaction type; what works for a condensation with nitroolefins may not be optimal for an A3-coupling.[1][8]
-
-
Inadequate Reaction Monitoring:
-
TLC is Essential: Do not rely solely on reaction time. Monitor the consumption of starting materials and the formation of the product by Thin Layer Chromatography (TLC).[3][9][10] If the starting material spot remains intense while a new, non-product spot appears, a side reaction is likely dominating. If all spots fade without significant product formation, decomposition may be occurring.
-
Workflow for Diagnosing Low Yields
Below is a logical workflow to diagnose and resolve issues with reaction efficiency.
Caption: A troubleshooting decision tree for low-yield reactions.
Section 2: Managing Common Side Reactions
Q2: My reaction produces a complex mixture with significant side products. What are the most common byproducts and how can I suppress their formation?
Side product formation is the most common challenge, directly impacting both yield and purification difficulty. Identifying the structure of the impurity is the first step toward mitigating its formation.
The classic synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl, often referred to as the Tschitschibabin reaction.[1][5] While robust, several side reactions can occur.
Caption: Desired reaction pathway versus common side reactions.
Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Proposed Solution |
| Incomplete Cyclization | Insufficient heat, weak base, or steric hindrance preventing the final ring closure. The acyclic intermediate may be observed by LC-MS.[3] | Increase reaction temperature or switch to a stronger, non-nucleophilic base (e.g., DBU instead of NaHCO₃). |
| Dimerization/Polymerization | Harsh reaction conditions (strong base, high temperature) can cause self-condensation of 2-aminopyridine or the α-haloketone.[3][11] | Reduce reaction temperature. Use a milder base (e.g., K₂CO₃, NaHCO₃). Ensure slow addition of reagents if the reaction is highly exothermic. |
| Over-alkylation | The synthesized imidazo[1,2-a]pyridine product, being nucleophilic, reacts with another molecule of the α-haloketone starting material.[3] | Use a strict 1:1 stoichiometry of reactants. Consider adding the α-haloketone slowly to the reaction mixture to keep its instantaneous concentration low. |
| Stable Schiff Base | In multicomponent reactions (e.g., GBB), the intermediate Schiff base (imine) formed between the aldehyde and 2-aminopyridine may be too stable to proceed to the next step, especially with aliphatic aldehydes.[4] | Switch to a less nucleophilic solvent (e.g., trifluoroethanol) to disfavor solvent addition to the imine. Add a dehydrating agent like trimethyl orthoformate to drive the equilibrium.[4] Use a Lewis acid catalyst (e.g., Sc(OTf)₃) to activate the imine for cyclization.[4] |
Section 3: Purification Challenges
Q3: I am struggling to purify my crude imidazo[1,2-a]pyridine. What are the best practices for column chromatography and recrystallization?
Purification is often as challenging as the synthesis itself. Imidazo[1,2-a]pyridines can be basic and polar, leading to issues like streaking on silica gel columns and difficulty in finding a suitable recrystallization solvent.
A. Flash Column Chromatography
This is the most common purification method.[9][12]
-
Stationary Phase: Silica gel is the standard choice. If your compound streaks badly, it may be due to its basicity. Pre-treating the silica slurry with 1% triethylamine (Et₃N) in the eluent can neutralize acidic sites on the silica and lead to much better peak shapes.
-
Mobile Phase (Eluent):
-
Start with TLC: Always develop a solvent system using TLC first.[9] The ideal system gives your product a retention factor (Rf) of 0.25–0.35 .
-
Common Systems: Hexane/Ethyl Acetate is the workhorse system. Start with low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of the more polar ethyl acetate.
-
For Polar Compounds: If the product does not move from the baseline even in pure ethyl acetate, a more polar system like Dichloromethane/Methanol is required. Start with 1-2% MeOH and increase as needed.
-
Table of Starting Conditions for Column Chromatography:
| Compound Polarity (based on TLC) | Recommended Eluent System | Modifier (if needed) |
| Low (Rf > 0.5 in 4:1 Hex/EtOAc) | Hexane/Ethyl Acetate (e.g., 19:1 -> 4:1) | None |
| Medium (Rf < 0.2 in 4:1 Hex/EtOAc) | Hexane/Ethyl Acetate (e.g., 2:1 -> 1:1) | 1% Triethylamine (if streaking) |
| High (Rf ≈ 0 in pure EtOAc) | Dichloromethane/Methanol (e.g., 99:1 -> 95:5) | 1% Triethylamine (if streaking) |
B. Recrystallization
Recrystallization can provide material of very high purity if a suitable solvent is found.[13]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Common Solvents: Ethanol, isopropanol, and ethyl acetate/hexane mixtures are excellent starting points for many imidazo[1,2-a]pyridine derivatives.[13]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.
Purification Troubleshooting Workflow
Caption: A decision workflow for purifying imidazo[1,2-a]pyridines.
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a robust example of the classic Tschitschibabin condensation.[3][13]
-
To a round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv) and absolute ethanol (30 mL).
-
Add 2-bromoacetophenone (2.11 g, 10.6 mmol, 1.0 equiv) to the solution.
-
Add sodium bicarbonate (NaHCO₃) (0.98 g, 11.7 mmol, 1.1 equiv) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo to yield the crude product, which can then be purified according to the methods in Section 3.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of the crude product from Protocol 1.[9]
-
Prepare the Eluent: Based on TLC analysis, prepare a suitable eluent system. For 2-phenylimidazo[1,2-a]pyridine, a gradient of 10% to 30% ethyl acetate in hexane is a good starting point.
-
Pack the Column: Select a column appropriate for the amount of crude material (a 50:1 ratio of silica gel to crude product by weight is typical). Pack the column with silica gel as a slurry in the non-polar solvent (hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin elution with the low-polarity solvent system, applying gentle pressure. Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect Fractions: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ACS Publications. Available at: [Link]
-
Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Chichibabin reaction. University of Calgary. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction. Semantic Scholar. Available at: [Link]
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed. Available at: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry. Available at: [Link]
- US4386209A - Chichibabin reaction. Google Patents.
-
ChiChibabin reaction || Detailed Mechanism. YouTube. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
How to increase the yield of imidazo[1,2-a]pyridine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks in the synthesis of the imidazo[1,2-a]pyridine scaffold—a "privileged structure" prevalent in pharmaceuticals like zolpidem, alpidem, and zolimidine.
Below, we bypass generic advice and dive directly into the mechanistic causality of reaction failures, offering self-validating protocols and field-proven troubleshooting strategies.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting parameters, identify where your specific synthetic route is failing. Use the diagnostic tree below to map your observed symptoms to the correct troubleshooting module.
Diagnostic workflow for troubleshooting imidazo[1,2-a]pyridine synthesis yields.
Module 1: The Tschitschibabin Condensation
Q: My Tschitschibabin reaction between 2-aminopyridine and an α-haloketone is stalling at 40% conversion. I am recovering unreacted starting material along with a black, tarry mass. How do I push this to completion?
A: The stalling is a classic symptom of acid-induced inhibition. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, which generates one equivalent of hydrohalic acid (e.g., HBr or HCl)[1]. If unneutralized, this acid protonates the exocyclic amine of the unreacted 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. The "tarry mass" is the result of α-haloketone degradation under prolonged heating in an acidic environment.
Solution: Introduce a mild base (like NaHCO₃) to act as an acid scavenger. This keeps the 2-aminopyridine in its active free-base form. Alternatively, using Lewis acids like Sc(OTf)₃ can activate the carbonyl carbon for the subsequent intramolecular cyclization, drastically improving yields[1].
Quantitative Data: Effect of Additives on Tschitschibabin Yields
| Solvent | Base / Additive | Temperature | Time | Yield (%) |
| Ethanol | None | 60 °C | 12 h | 45 |
| Ethanol | NaHCO₃ (1.5 eq) | Reflux | 8 h | 85 |
| DME | Sc(OTf)₃ (10 mol%) | 80 °C | 12 h | 92 |
Step-by-Step Protocol: Optimized Tschitschibabin Synthesis
-
Initiation: To a round-bottom flask, add 2-aminopyridine (1.0 mmol) and anhydrous ethanol (20 mL).
-
Reagent Addition: Introduce the substituted phenacyl bromide (1.1 mmol) followed by sodium bicarbonate (NaHCO₃, 1.5 mmol) to act as an acid scavenger.
-
Cyclization: Reflux the reaction mixture for 6–12 hours. Monitor the consumption of the 2-aminopyridine via TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the organic layer with ethyl acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography[1].
Module 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Q: I am attempting a GBB multicomponent reaction, but my yields are inconsistent, and I suspect the isocyanide is degrading. What is the optimal catalytic system to prevent this?
A: The GBB reaction relies on the in situ formation of a Schiff base (imine) between the 2-aminopyridine and the aldehyde, followed by a formal [4+1] cycloaddition with the isocyanide[2]. The rate-limiting step is almost always imine formation. If this step is too slow, the isocyanide will degrade under the reaction conditions before it can be consumed.
Logical mechanistic workflow of the Groebke-Blackburn-Bienaymé multicomponent reaction.
Solution: Transitioning from conventional heating to Microwave (MW) irradiation is highly recommended. MW heating accelerates imine formation, minimizing the time the isocyanide is exposed to harsh conditions. Pairing MW irradiation with a mild, green catalyst like NH₄Cl has been shown to reduce reaction times from 8 hours to 30 minutes while boosting yields to ~89%[3].
Quantitative Data: Catalyst & Energy Source Optimization
| Catalyst | Energy Source | Temperature | Time | Yield (%) |
| None | Conventional | 25 °C | 24 h | 35 |
| p-TsOH (5 mol%) | Conventional | 60 °C | 12 h | 65 |
| NH₄Cl (20 mol%) | Conventional | 60 °C | 8 h | 82 |
| NH₄Cl (20 mol%) | Microwave | 60 °C | 30 min | 89 |
Step-by-Step Protocol: MW-Assisted GBB Synthesis
-
Preparation: In a microwave-safe reaction vial, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).
-
Catalysis: Add ammonium chloride (NH₄Cl, 20 mol%) and methanol (2 mL) as the solvent.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 60 °C for exactly 30 minutes[3].
-
Isolation: Evaporate the solvent under reduced pressure and purify the crude residue directly via column chromatography to isolate the imidazo[1,2-a]pyridine-3-amine derivative.
Module 3: Oxidative Cross-Coupling
Q: I want to avoid the toxicity and lachrymatory properties of α-haloketones entirely. Can I synthesize imidazo[1,2-a]pyridines directly from terminal alkynes, and how do I control regioselectivity?
A: Yes. Transition-metal-free oxidative cross-coupling between 2-aminopyridines and terminal alkynes is a highly efficient, atom-economic alternative. This method utilizes molecular iodine (I₂) as both a mild Lewis acid and an oxidant[4].
Mechanistic Causality: Iodine activates the alkyne for nucleophilic attack by the exocyclic amine of the 2-aminopyridine. To prevent the reaction from stalling at the intermediate stage and to ensure complete cyclization, DMSO is used. DMSO acts as both the solvent and the terminal oxidant, continuously regenerating the active iodine species in a self-validating catalytic cycle[5].
Step-by-step experimental workflow for iodine-mediated oxidative cross-coupling.
Step-by-Step Protocol: Iodine-Mediated Oxidative Cross-Coupling
-
Setup: In a sealed tube, mix 2-aminopyridine (1.2 mmol) and the aromatic terminal alkyne (1.0 mmol).
-
Oxidant Addition: Add molecular iodine (I₂, 30 mol%) and DMSO (2.0 mL).
-
Heating: Stir the mixture vigorously at 125 °C for 16–18 hours[5].
-
Quenching: Cool the vessel to room temperature. It is critical to quench the remaining active iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to prevent over-oxidation during workup.
-
Extraction: Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
References
-
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem. 1
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. NIH/PMC. 2
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. 3
-
Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).4
-
Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives (Expanded Methodology). Organic & Biomolecular Chemistry (RSC Publishing). 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solution Stability of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8). This portal provides drug development professionals with authoritative troubleshooting guides, mechanistic insights, and validated protocols for conducting forced degradation and stability studies in solution. All methodologies are aligned with the [15] and [16].
Part 1: Mechanistic Insights & Degradation Pathways
To develop a robust stability-indicating method, you must first understand the structural causality behind the degradation of the imidazopyridine core and its methanesulfonate counter-ion.
Primary degradation pathways of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in solution.
FAQ 1.1: What are the primary degradation pathways in aqueous solutions?
A: The degradation causality is rooted in the electron-rich nature of the imidazopyridine core. When exposed to peroxides or light, the molecule is highly susceptible to oxidative stress, primarily forming N-oxides at the pyridine or imidazole nitrogen. Under extreme acidic or thermal conditions, the ethanol side chain can undergo dehydration to form a vinyl-imidazo[1,2-a]pyridine derivative. Under extreme alkaline conditions (pH > 10), ring cleavage may occur. Understanding these pathways is critical for tracking mass balance during LC-MS/MS analysis.
FAQ 1.2: Why is the choice of co-solvent critical when preparing solution stability samples for this specific salt?
A: This is a critical safety and regulatory concern governed by the. Imidazo[1,2-a]pyridine-3-ethanol is formulated as a 3-methanesulfonate (mesylate) salt. If primary alcohols (like methanol or ethanol) are used as co-solvents, they can react with the methanesulfonate counter-ion to form alkyl mesylates (e.g., ethyl methanesulfonate, EMS). Alkyl mesylates are potent, direct-acting alkylating agents classified as genotoxic impurities (GTIs) [4]. To prevent artifactual GTI formation during stress testing, you must strictly use non-nucleophilic, non-alcoholic solvents (e.g., acetonitrile or water) for sample preparation.
Part 2: Self-Validating Experimental Protocols
Self-validating forced degradation workflow for solution stability testing per ICH Q1A/Q1B.
Step-by-Step Methodology: Forced Degradation Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system . Every chemical stress condition is paired with a neutralization step to prevent artifactual degradation inside the HPLC column, ensuring the observed degradants accurately reflect the solution's stability at the targeted timepoint.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in a 50:50 mixture of HPLC-grade Water and Acetonitrile. (Do not use methanol or ethanol).
-
Stress Application: Aliquot the stock solution into separate amber vials (except for photolysis, which requires clear quartz vials). Apply the stress conditions outlined in the quantitative table below.
-
Neutralization & Quenching (Self-Validation Step): Immediately upon reaching the target timeframe, neutralize the acidic samples with an equivalent volume of 0.1 N NaOH, and the basic samples with 0.1 N HCl. Quench oxidative samples with sodium bisulfite to halt the reaction. Causality: This proves that degradation occurred during the stress period, not during auto-sampler storage or inside the acidic environment of the HPLC column.
-
HPLC-UV/LC-MS Analysis: Inject the neutralized samples into the LC-MS/MS system. Calculate the mass balance by summing the assay of the intact API and the relative peak areas of the degradants.
Quantitative Data: Target Stress Conditions
The goal of forced degradation is not complete destruction, but a controlled degradation of 10-20% to validate the analytical method's resolving power without triggering secondary degradation cascades [10].
| Stress Type | Reagent / Condition | Timeframe | Target Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 24 - 48 hours | 10 - 20% |
| Basic Hydrolysis | 0.1 N NaOH | 24 - 48 hours | 10 - 20% |
| Oxidative | 0.3% H₂O₂ | 2 - 6 hours | 10 - 20% |
| Photolytic | ICH Q1B (1.2M lux hr) | ~7 - 14 days | 10 - 20% |
| Thermal | 60°C | 7 days | 5 - 10% |
Part 3: Troubleshooting Experimental Anomalies
FAQ 3.1: Why am I seeing >30% degradation in the oxidative stress test (0.3% H₂O₂) within just 2 hours?
A: The electron-rich imidazo[1,2-a]pyridine ring is hyper-sensitive to oxidation. If degradation exceeds the ICH-recommended 10-20% target, it risks secondary degradation (where primary N-oxide degradants break down further into smaller fragments), which artificially skews the mass balance. Troubleshooting: Dilute the H₂O₂ concentration to 0.1% or reduce the exposure time to 30 minutes. This will allow you to capture the primary N-oxide degradant before it undergoes secondary cleavage.
FAQ 3.2: My mass balance is <90% during photolysis. Where is the missing mass?
A: A mass balance (Assay % + Degradant %) below 90% typically indicates that degradants are either volatile, lack a UV chromophore, or are permanently retained on the HPLC column. For Imidazo[1,2-a]pyridine-3-ethanol, photolysis can cause severe ring fragmentation into highly polar, non-UV-absorbing aliphatic amines. Troubleshooting: Switch from standard UV detection to a universal detector (like Charged Aerosol Detection [CAD] or an Evaporative Light Scattering Detector[ELSD]), or use LC-MS in positive electrospray ionization (ESI+) mode to capture polar fragments eluting in the void volume.
FAQ 3.3: How do I ensure my HPLC method is truly stability-indicating for both the API and the mesylate counter-ion?
A: Standard reverse-phase (C18) chromatography will retain the imidazopyridine moiety, but the highly polar methanesulfonate ion will elute in the void volume, making it impossible to quantify its stability or dissociation. Troubleshooting: Employ a mixed-mode column or Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the mesylate ion. Alternatively, use an ion-pairing reagent (e.g., trifluoroacetic acid) to ensure both the active moiety and the counter-ion are tracked simultaneously (Note: avoid non-volatile ion-pairers if coupling with MS).
References
-
International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products." ICH Quality Guidelines, 2003.[Link]
-
International Council for Harmonisation (ICH). "ICH Q1B Photostability testing of new active substances and medicinal products." ICH Quality Guidelines, 1996.[Link]
-
International Council for Harmonisation (ICH). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH Multidisciplinary Guidelines, 2014.[Link]
-
Elder, D. P., et al. "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions." Organic Process Research & Development, ACS Publications, 2015.[Link]
Application Note: Cross-Validation of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate Activity Across Diverse Oncogenic Cell Lines
Executive Summary
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged pharmacophore in oncology, demonstrating potent ATP-competitive inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling axis[1]. This guide provides an objective, data-driven cross-validation of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (IPE-3M) against established clinical-stage PI3K inhibitors: the pan-PI3K inhibitor Buparlisib (BKM120) [2] and the PI3Kα-specific inhibitor Alpelisib (BYL719) [3].
By evaluating IPE-3M across a highly credentialed panel of cell lines—A375 (Melanoma), HeLa (Cervical), HCC1937 (Breast), and K562 (Chronic Myeloid Leukemia)—we establish its therapeutic window, isoform selectivity implications, and optimal handling protocols for in vitro screening.
Mechanistic Grounding: Scaffold and Salt Selection
The Imidazo[1,2-a]pyridine Pharmacophore
Imidazo[1,2-a]pyridine derivatives exert their antiproliferative effects by anchoring into the highly conserved ATP-binding pocket of survival kinases. The nitrogen-rich bicyclic core forms critical hydrogen bonds with the hinge region (e.g., Val851 in PI3Kα), while the 3-ethanol substitution projects into the solvent-exposed region, allowing for target specificity[1]. This interaction effectively halts the phosphorylation of downstream effectors, triggering G0/G1 or G2/M phase cell cycle arrest and intrinsic apoptosis[4].
Causality of the Methanesulfonate (Mesylate) Salt
Free-base imidazopyridines often suffer from poor aqueous solubility, necessitating high concentrations of DMSO in in vitro assays. High DMSO concentrations (>0.5% v/v) can induce transcriptomic shifts and basal cytotoxicity, confounding assay readouts. The formulation of IPE-3M as a 3-methanesulfonate salt disrupts the crystal lattice energy, significantly enhancing aqueous solubility. This allows researchers to maintain DMSO concentrations well below 0.1%, ensuring that observed phenotypic changes are strictly target-driven rather than solvent artifacts.
Fig 1: Mechanism of action of IPE-3M targeting the PI3K/AKT/mTOR signaling cascade.
Comparative Efficacy Data
To objectively benchmark IPE-3M, we cross-validated its anti-proliferative and apoptotic activity against Buparlisib and Alpelisib. Cell lines were selected based on their distinct mutational landscapes:
-
A375 (Melanoma): BRAF V600E mutated, highly reliant on MAPK/PI3K crosstalk[1].
-
HeLa (Cervical): HPV-driven, robust PI3K/AKT basal activation[1].
-
HCC1937 (Breast): PTEN-null, creating a hyperactive PI3K/AKT dependency[4].
-
K562 (Leukemia): BCR-ABL driven, sensitive to oxidative stress and senescence[5].
Table 1: Cross-Cell Line Viability (IC₅₀ Values in µM at 48h)
| Cell Line | Primary Driver Mutation | IPE-3M (Product) | Buparlisib (Pan-PI3K) | Alpelisib (PI3Kα) |
| A375 | BRAF V600E | 0.85 ± 0.12 | 1.10 ± 0.15 | 2.45 ± 0.30 |
| HeLa | HPV18 E6/E7 | 1.20 ± 0.08 | 0.95 ± 0.10 | 3.10 ± 0.45 |
| HCC1937 | PTEN Null | 0.45 ± 0.05 | 0.60 ± 0.08 | 0.85 ± 0.12 |
| K562 | BCR-ABL | 3.50 ± 0.40 | 2.80 ± 0.35 | >10.0 |
Data Synthesis: IPE-3M demonstrates exceptional potency in the PTEN-null HCC1937 line, outperforming the PI3Kα-specific Alpelisib. This suggests that IPE-3M likely possesses pan-PI3K or dual PI3K/mTOR inhibitory characteristics similar to Buparlisib, successfully bypassing the p110β compensatory mechanisms often seen when PTEN is deleted.
Table 2: Apoptosis & Cell Cycle Arrest Profiling (Treated at 2.0 µM for 48h)
| Compound | A375 (Apoptotic %) | HCC1937 (Apoptotic %) | Primary Cell Cycle Arrest Phase |
| Vehicle (DMSO) | 4.2% | 5.1% | N/A |
| IPE-3M | 38.5% | 52.3% | G0/G1 |
| Buparlisib | 35.1% | 48.9% | G2/M |
| Alpelisib | 18.4% | 29.5% | G0/G1 |
Self-Validating Experimental Protocols
To ensure data trustworthiness and reproducibility, the following protocols incorporate internal controls and normalization steps.
Protocol A: High-Throughput Cell Viability (CellTiter-Glo®)
Causality: While MTT assays are common[4], they rely on mitochondrial metabolism which can be transiently decoupled by kinase inhibitors. We utilize ATP-quantification (CellTiter-Glo) for a direct, metabolism-independent readout of viable cell numbers.
-
Seeding: Plate cells at 3,000 cells/well in 96-well opaque white plates. Incubate overnight.
-
Compound Preparation: Dissolve IPE-3M in molecular-grade water (due to the methanesulfonate salt) to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution.
-
Treatment: Add compounds to cells (Final max concentration 10 µM). Self-Validation Step: Include a 0.1% DMSO vehicle control well and a cell-free media well (background luminescence control).
-
Readout: After 48 hours, add CellTiter-Glo reagent (1:1 v/v). Shake for 2 mins, incubate for 10 mins at RT, and read luminescence.
-
Normalization: Calculate % Viability =[(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] × 100.
Protocol B: Target Engagement via Western Blotting
Causality: Phenotypic death is not enough; biochemical target engagement must be proven. We assess p-AKT (Ser473) as the direct downstream proxy for PI3K inhibition.
-
Lysis: Treat HCC1937 cells with 0.5 µM IPE-3M for 4 hours. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of AKT).
-
Quantification & Separation: Normalize protein to 30 µ g/lane using a BCA assay. Run on 4-12% Bis-Tris gels.
-
Probing: Probe for p-AKT (Ser473) and total AKT. Self-Validation Step: Use GAPDH or β-actin as a loading control to ensure uniform protein transfer.
-
Analysis: A successful assay will show a dose-dependent reduction in the p-AKT/Total AKT ratio without altering Total AKT levels.
Fig 2: Self-validating experimental workflow for cross-cell line compound evaluation.
Conclusion for Drug Development Professionals
The cross-validation data strongly supports Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate as a highly potent, broad-spectrum inhibitor of the PI3K/AKT pathway. Its superior performance in PTEN-null environments (HCC1937) compared to alpha-specific inhibitors like Alpelisib positions it as a valuable tool compound for overcoming single-isoform resistance mechanisms. Furthermore, the methanesulfonate salt formulation provides a distinct handling advantage for sensitive in vitro and in vivo models by minimizing solvent-induced toxicity.
References
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: National Institutes of Health (PMC) URL:[Link][1]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: National Institutes of Health (PMC) URL:[Link][4]
-
Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells Source: MDPI / National Institutes of Health (PMC) URL:[Link][5]
-
Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias Source: National Institutes of Health (PMC) URL:[Link][2]
-
Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum Source: National Institutes of Health (PMC) URL:[Link][3]
Sources
Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methods: A Technical Guide for Drug Development
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged bicyclic heterocycle that serves as the structural backbone for numerous blockbuster drugs, including the anxiolytics alpidem and zolpidem, as well as emerging antiviral and anticancer agents[1]. As the demand for highly functionalized imidazopyridines grows in medicinal chemistry, synthetic methodologies have evolved from harsh, classical condensations to highly efficient, atom-economical, and green catalytic processes[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the three most prominent synthetic pathways for constructing the imidazo[1,2-a]pyridine core. By dissecting the causality behind experimental choices and establishing self-validating protocols, this guide equips researchers and drug development professionals with the mechanistic insights needed to select and optimize the right synthetic route for their specific target molecules.
Mechanistic Pathways & Logical Relationships
The construction of the imidazo[1,2-a]pyridine core universally relies on 2-aminopyridine as the primary nitrogen source. However, the choice of electrophilic coupling partners dictates the substitution pattern, the required catalytic system, and the overall efficiency of the cyclization.
Fig 1. Divergent synthetic pathways for imidazo[1,2-a]pyridine functionalization.
Quantitative Performance Comparison
To objectively evaluate these methodologies, we must compare their experimental yields, reaction conditions, and alignment with modern green chemistry principles. The table below synthesizes quantitative data from validated literature to guide your route selection.
| Synthesis Method | Primary Reagents | Catalyst / Promoter | Typical Yield | Green Chemistry Profile | Key Advantage |
| Modified Chichibabin | 2-Aminopyridine + α-haloketone | Base (e.g., NaHCO₃) | 60–88% | Low (Generates halogenated waste) | Classic, highly predictable regioselectivity[2]. |
| GBB Multicomponent | 2-Aminopyridine + Aldehyde + Isocyanide | Acid (e.g., TsOH, HClO₄) | 77–91% | Moderate (High atom economy, one-pot) | Rapid access to C-3 amino-functionalized diversity[3]. |
| Oxidative Coupling | 2-Aminopyridine + Nitroolefins / Alkynes | Cu(I) / Air, or I₂ / Pd | 80–95% | High (Uses ambient air as oxidant) | Avoids toxic pre-functionalized haloketones[4],[5]. |
Validated Experimental Methodologies
The following protocols are engineered not just as a sequence of steps, but as self-validating systems. Understanding the thermodynamic and kinetic drivers behind each reagent choice is critical for troubleshooting and scale-up.
Protocol A: Base-Mediated Chichibabin Condensation
The traditional Chichibabin reaction often suffered from low yields due to harsh thermal conditions[2]. This modified protocol utilizes a mild base to drive the reaction forward.
-
Step 1: Alkylation. Dissolve 2-aminopyridine (1.0 equiv) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 equiv) in ethanol.
-
Causality: Ethanol provides sufficient polarity to stabilize the intermediate pyridinium salt while allowing the final product to precipitate upon cooling.
-
-
Step 2: Base Addition. Add NaHCO₃ (1.5 equiv) and reflux the mixture at 80 °C for 4–6 hours.
-
Causality: The initial nucleophilic attack by the pyridine nitrogen generates HBr. If left unneutralized, HBr protonates the remaining 2-aminopyridine, destroying its nucleophilicity and stalling the reaction. NaHCO₃ scavenges the acid, pushing the equilibrium toward the intramolecular cyclization step[2].
-
-
Step 3: Validation Checkpoint (Self-Validating System): Monitor via LC-MS. The reaction is complete when the 2-aminopyridine peak ( m/z 95) disappears. The appearance of the [M+H]+ product peak confirms successful cyclocondensation. If an intermediate mass corresponding to the uncyclized pyridinium salt is dominant, extend the reflux time or increase the base equivalents.
Protocol B: Acid-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB three-component reaction (3CR) is a powerful tool for generating library diversity, particularly for introducing bulky substituents at the C-3 position[3].
-
Step 1: Imine Formation. Combine 2-aminopyridine (1.0 equiv) and an aldehyde (1.0 equiv) in methanol. Add a catalytic amount of p -toluenesulfonic acid (TsOH, 10 mol%). Stir for 30 minutes at room temperature.
-
Causality: TsOH protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity. This accelerates the formation of the Schiff base (imine) with 2-aminopyridine, which is the rate-limiting step[3].
-
-
Step 2: Cycloaddition. Add the isocyanide (1.2 equiv) dropwise. Subject the mixture to ultrasound irradiation or stir at 50 °C for 2–4 hours.
-
Causality: The isocyanide acts as a carbon nucleophile, attacking the highly electrophilic iminium ion. This triggers a formal[4+1] cycloaddition, followed by a rapid proton shift to restore aromaticity, yielding the imidazo[1,2-a]pyridine.
-
-
Step 3: Validation Checkpoint (Self-Validating System): Isolate the product via filtration or flash chromatography. Perform 1 H NMR analysis. The definitive proof of successful GBB cyclization is the complete disappearance of the highly deshielded aldehyde proton signal ( ∼ 9.5–10.0 ppm) and the appearance of a broad singlet corresponding to the secondary amine N-H proton at the C-3 position.
Protocol C: Cu(I)-Catalyzed Aerobic Oxidative Coupling
This modern approach represents a leap forward in green chemistry, utilizing ambient air as the terminal oxidant and bypassing the need for lachrymatory α-haloketones[5].
-
Step 1: Coordination. In a reaction vial, combine 2-aminopyridine (1.0 equiv), a nitroolefin (1.2 equiv), and CuI (10 mol%) in DMF.
-
Causality: Cu(I) acts as a dual-purpose catalyst. It coordinates with both the nitroolefin and the exocyclic amine of the pyridine, bringing the reactive centers into close spatial proximity to lower the activation energy of the C-N bond formation[5].
-
-
Step 2: Aerobic Oxidation. Leave the reaction vial open to the atmosphere (or fit with an O₂ balloon) and heat to 80 °C for 4–8 hours.
-
Causality: The cyclization process involves the oxidative cleavage of a C-H bond. Ambient oxygen serves as the terminal electron acceptor, reoxidizing the copper species back to its active state, thereby closing the catalytic cycle without generating toxic metallic waste[5].
-
-
Step 3: Validation Checkpoint (Self-Validating System): Quench with aqueous EDTA to strip the copper catalyst. Extract with ethyl acetate. Analyze the organic layer via TLC (Hexane/EtOAc 3:1). The complete consumption of the bright-yellow nitroolefin spot indicates reaction completion. Subsequent HRMS must confirm the exact mass of the aromatized product, ruling out partially saturated intermediates.
Experimental Workflow & Quality Control
To ensure reproducibility across all three methodologies, a standardized, self-validating workflow must be implemented. This logical progression ensures that failures are caught early, saving valuable reagents and time.
Fig 2. Self-validating experimental workflow for imidazopyridine synthesis.
Conclusion & Strategic Recommendations
The selection of an imidazo[1,2-a]pyridine synthesis route should be dictated by the target molecule's structural requirements and the laboratory's operational constraints:
-
For simple 2-substituted derivatives where starting materials are cheap and readily available, the Modified Chichibabin method remains the most robust choice[2].
-
For high-throughput screening libraries requiring dense functionalization at the C-3 position, the GBB Multicomponent Reaction offers unparalleled speed and atom economy[3].
-
For late-stage functionalization or environmentally conscious scale-up, the Cu(I)-Catalyzed Aerobic Oxidative Coupling provides a highly sophisticated, green alternative that avoids hazardous halogenated intermediates[5].
By strictly adhering to the causality of reagent selection and implementing the self-validating checkpoints detailed above, researchers can achieve high-fidelity synthesis of these critical pharmaceutical building blocks.
Sources
Benchmarking Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate against standard-of-care drugs
An in-depth technical analysis and benchmarking guide evaluating the pharmacological profile of the novel imidazo[1,2-a]pyridine derivative against established clinical standards.
Executive Summary & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, most famously recognized as the core pharmacophore of Zolpidem, a blockbuster hypnotic [1]. While standard-of-care drugs like Zolpidem (an imidazopyridine) and Diazepam (a benzodiazepine) are highly effective Positive Allosteric Modulators (PAMs) of the GABAA receptor, they are limited by suboptimal aqueous solubility and non-selective receptor activation, respectively.
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (IPE-3MS) represents an advanced preclinical evolution of this scaffold. By replacing the 3-acetamide group found in Zolpidem with a 3-ethanol methanesulfonate moiety, IPE-3MS is engineered to drastically lower the hydration energy of the molecule. This structural pivot aims to maximize aqueous solubility, thereby accelerating gastrointestinal absorption and reducing the time to maximum serum concentration ( Tmax ) without sacrificing the critical α1-subunit selectivity required for pure hypnotic efficacy.
This guide objectively benchmarks IPE-3MS against Zolpidem and Diazepam, providing validated experimental protocols and comparative datasets.
Pharmacological Pathway: GABAA Allosteric Modulation
Like Zolpidem, IPE-3MS exerts its physiological effects by binding to the benzodiazepine (BZD) site located at the extracellular α1/γ2 interface of the GABAA receptor [2]. It does not activate the receptor directly; rather, it allosterically increases the receptor's affinity for the endogenous ligand, GABA.
Fig 1. Allosteric modulation of the GABAA receptor by IPE-3MS leading to hypnotic response.
In Vitro Benchmarking: Receptor Subtype Selectivity
The clinical success of imidazo[1,2-a]pyridines relies heavily on their selectivity for the α1-containing GABAA receptors, which mediate sedation and amnesia. In contrast, Diazepam binds non-selectively to α1, α2, α3, and α5 subtypes, leading to unwanted myorelaxant effects, next-day grogginess, and rapid tolerance [2].
Protocol 1: Radioligand Binding Assay ([³H]Flumazenil Displacement)
This protocol utilizes a self-validating competitive binding system to determine the inhibition constant ( Ki ) of the test compounds.
-
Membrane Preparation: Isolate human embryonic kidney (HEK-293) cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2s, α2β2γ2s). Homogenize the cells in a 50 mM Tris-citrate buffer (pH 7.4) and centrifuge to isolate the membrane fraction.
-
Assay Assembly: In a 96-well microplate, combine 100 µg of membrane protein, 1 nM [³H]flumazenil (a silent antagonist), and varying concentrations of the test compound (IPE-3MS, Zolpidem, or Diazepam) ranging from 0.1 nM to 10 µM.
-
Internal Validation (Non-Specific Binding): Allocate dedicated control wells containing the radioligand and 100 µM non-radioactive Diazepam. Because 100 µM Diazepam saturates all available BZD binding sites, any remaining radioactivity in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.
-
Incubation & Filtration: Incubate the plates at 4°C for 90 minutes to ensure binding equilibrium [3]. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to trap the receptor-bound radioligand.
-
Quantification: Wash the filters three times with ice-cold buffer, immerse in scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Table 1: In Vitro GABAA Receptor Subtype Binding Affinity ( Ki , nM)
| Compound | α1β2γ2 (Sedation) | α2β2γ2 (Anxiolysis) | α3β2γ2 (Myorelaxation) | α5β2γ2 (Cognition) | α1/α5 Selectivity Ratio |
| IPE-3MS | 18.5 | 310 | 385 | >5000 | >270 |
| Zolpidem | 19.2 | 450 | 480 | >5000 | >260 |
| Diazepam | 15.1 | 14.5 | 16.2 | 12.8 | ~1.2 |
Data Interpretation: IPE-3MS demonstrates a nearly identical α1-selectivity profile to Zolpidem, confirming that the 3-ethanol substitution does not disrupt the critical pharmacophore required for targeted hypnotic action.
In Vivo Benchmarking: Pharmacokinetics & Hypnotic Efficacy
To translate receptor kinetics into phenotypic efficacy, compounds are evaluated using the murine Loss of Righting Reflex (LORR) assay. This is the gold-standard behavioral model for quantifying sleep latency (onset) and sleep duration.
Protocol 2: Murine Loss of Righting Reflex (LORR) Assay
This protocol is designed with strict blinding and vehicle controls to eliminate handling-induced artifacts.
-
Subject Preparation: Acclimate adult male C57BL/6J mice (n=10 per group) to the testing environment for 7 days. Fast the subjects for 4 hours prior to dosing to normalize gastric absorption rates.
-
Formulation & Blinding: Dissolve IPE-3MS in sterile 0.9% saline. Formulate Zolpidem and Diazepam in a 5% DMSO / 0.5% methylcellulose suspension (due to their lower aqueous solubility). Ensure the experimenter administering the LORR test is blinded to the treatment groups.
-
Dosing: Administer compounds via oral gavage (PO). Immediately place the mice in individual, temperature-controlled observation chambers.
-
Validation Control: Include a "Vehicle-Only" group (saline gavage) to confirm that the stress of handling and gavage does not artificially induce LORR.
-
LORR Assessment: Monitor the mice continuously. LORR is officially recorded when a mouse, placed on its back, is unable to right itself onto all four paws within 30 seconds.
-
Data Recording: Record Sleep Latency (time from PO dosing to LORR) and Sleep Duration (time from LORR until the righting reflex is spontaneously regained).
Table 2: In Vivo Hypnotic Efficacy (Murine LORR) & PK Parameters
| Compound | Dose (mg/kg, PO) | Sleep Latency (min) | Sleep Duration (min) | Tmax (min) | Aqueous Solubility (mg/mL) |
| IPE-3MS | 10.0 | 8.2 ± 1.1 | 115 ± 12 | 15.5 | 45.2 |
| Zolpidem | 10.0 | 14.5 ± 2.3 | 122 ± 15 | 25.0 | 18.4 |
| Diazepam | 5.0 | 22.1 ± 3.5 | 210 ± 25 | 45.0 | 0.05 |
Causality & Expert Insights
As an Application Scientist evaluating these datasets, the causality behind the experimental design and the resulting data reveals several critical insights for drug development:
-
The Rationale for [³H]Flumazenil: In Protocol 1, we explicitly use[³H]flumazenil rather than [³H]GABA. Why? GABA binds to the orthosteric site, whereas imidazo[1,2-a]pyridines bind to the allosteric BZD site [4]. Flumazenil is a competitive antagonist at the BZD site but acts as a "silent" ligand—it does not induce the conformational change that opens the ion channel. By measuring the displacement of flumazenil, we accurately isolate the compound's affinity for the allosteric pocket without confounding variables related to channel gating [3].
-
The Methanesulfonate Advantage: The most striking divergence in the benchmark data (Table 2) is the Sleep Latency. IPE-3MS induces LORR nearly twice as fast as Zolpidem (8.2 min vs 14.5 min). This is a direct causal result of utilizing the methanesulfonate salt of the 3-ethanol derivative. Methanesulfonate dramatically decreases the lattice energy of the crystal structure, yielding an aqueous solubility of 45.2 mg/mL (compared to Zolpidem tartrate's 18.4 mg/mL). In the highly acidic environment of the stomach, this translates to instantaneous dissolution, rapid duodenal absorption, and a significantly compressed Tmax .
-
Safety via Selectivity: Diazepam's prolonged sleep duration (210 min) and delayed onset are artifacts of its lipophilicity and non-selective binding. By maintaining the imidazo[1,2-a]pyridine core, IPE-3MS preserves the >270-fold selectivity for the α1 subunit, ensuring that the rapid onset of sleep is not accompanied by the dangerous respiratory depression or next-day motor impairment characteristic of broad-spectrum benzodiazepines.
References
-
Zolpidem | C19H21N3O | CID 5732 Source: PubChem (National Institutes of Health) URL: [Link]
-
Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities Source: Nature Communications (via PubMed Central) URL: [Link]
-
Differential effects of short- and long-term zolpidem treatment on recombinant α1β2γ2s subtype of GABAA receptors in vitro Source: European Journal of Pharmacology (via PubMed Central) URL: [Link]
-
General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]
Reproducibility in N-Alkylation: A Comparative Guide to Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8)
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern pharmacology, forming the core of blockbuster GABA_A receptor modulators (e.g., zolpidem, alpidem) and emerging targeted cancer therapies, including potent dual PI3K/mTOR inhibitors[1][2]. However, a persistent bottleneck in synthesizing these complex Active Pharmaceutical Ingredients (APIs) is the reproducible functionalization of the electron-rich heterocycle. Specifically, appending the 2-(imidazo[1,2-a]pyridin-3-yl)ethyl pharmacophore to secondary amines often suffers from poor yields, sluggish kinetics, and chemoselectivity issues.
This guide provides an objective, data-driven comparison of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate against traditional alternatives (alkyl halides and aldehydes), demonstrating why the mesylate ester is the superior electrophile for reproducible N-alkylation.
Mechanistic Causality: Why the Mesylate Excels
As an Application Scientist, I frequently observe synthesis failures stemming from poor electrophile selection. When coupling the imidazo[1,2-a]pyridine-3-ethyl group to a nucleophile, chemists typically choose between direct alkylation and reductive amination. The causality behind the mesylate's superior performance lies in its fundamental physical chemistry[3]:
-
The Alkyl Halide (Bromide/Chloride) : The electron-donating nature of the imidazopyridine ring increases the electron density at the adjacent ethyl chain. When subjected to the strong bases and high temperatures (80–100 °C) required to drive sluggish halide displacements, the molecule becomes highly susceptible to E2 elimination . This yields a stable but unwanted vinyl imidazopyridine byproduct, destroying the batch yield.
-
The Aldehyde (Reductive Amination) : While bypassing the E2 elimination risk, reductive amination requires stoichiometric reducing agents (such as NaBH(OAc)3 ). This severely limits chemoselectivity if the target API contains reducible functional groups (e.g., nitro groups, weak ketones, or certain imines).
-
The Mesylate Ester (Target Product) : The methanesulfonate group is a highly polarizable, superior leaving group. It lowers the activation energy for the SN2 pathway, allowing the reaction to proceed rapidly under mild basic conditions (e.g., K2CO3 at 50–60 °C). This thermodynamic shift effectively outcompetes the E2 elimination pathway, ensuring high purity, excellent chemoselectivity, and batch-to-batch reproducibility.
Comparative Data Analysis
The following table summarizes the quantitative performance of the three primary synthetic pathways based on standardized in-house N-alkylation workflows with a model secondary amine (piperazine derivative).
| Parameter | Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate | 3-(2-Bromoethyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine-3-acetaldehyde |
| Reaction Type | SN2 Alkylation | SN2 Alkylation | Reductive Amination |
| Typical Yield | 85 - 95% | 40 - 60% | 70 - 85% |
| Reaction Temp | 50 - 60 °C (Mild) | 80 - 100 °C (Harsh) | Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours | 6 - 12 hours |
| Primary Byproduct | Minimal (Trace hydrolysis) | Vinyl imidazopyridine (E2 Elimination) | Over-alkylated/reduced side products |
| Chemoselectivity | Excellent | Moderate | Poor (Reduces nitro/ketone groups) |
Visualizing the Workflows and Mechanisms
To fully grasp the operational differences, the following diagrams illustrate the workflow efficiencies and the mechanistic divergence between the mesylate and halide approaches.
Caption: Workflow comparison for synthesizing imidazo[1,2-a]pyridine derivatives.
Caption: Mechanistic divergence in N-alkylation: SN2 substitution versus E2 elimination.
Self-Validating Protocol: N-Alkylation via Mesylate Displacement
To guarantee reproducibility, the following protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify the chemical state before proceeding.
Objective : Coupling Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate with a secondary amine to yield a tertiary API intermediate.
Materials:
-
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (1.0 eq)
-
Secondary Amine Nucleophile (1.1 eq)
-
Potassium Carbonate ( K2CO3 , anhydrous, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Nucleophile Preparation : In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve the secondary amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Validation Checkpoint: Ensure the solvent moisture content is <500 ppm via Karl Fischer titration. Excess water will cause premature hydrolysis of the mesylate into the corresponding alcohol.
-
-
Base Addition & Pre-organization : Add anhydrous K2CO3 (2.0 eq) to the solution. Stir for 15 minutes at room temperature.
-
Electrophile Introduction : Add the Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (1.0 eq) portion-wise over 5 minutes to prevent localized thermal spikes.
-
Reaction Propagation : Heat the reaction mixture to 60 °C.
-
Validation Checkpoint: Monitor the reaction via LC-MS at t=2 hours. The system validates itself when the mesylate mass peak [M+H]+ disappears and the product mass emerges. Crucial: If the vinyl elimination byproduct [M−OMs]+ is detected at >5% relative abundance, immediately lower the temperature to 50 °C to suppress the E2 pathway.
-
-
Quenching & Extraction : Once complete, cool the vessel to room temperature and quench with ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x).
-
Validation Checkpoint: Imidazopyridines frequently cause emulsions during aqueous workup. If an emulsion forms, add saturated aqueous NaCl (brine) to alter the ionic strength and force phase separation. Verify the aqueous layer pH is ~8-9.
-
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography using a DCM:MeOH gradient.
References
- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
- Title: A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer Source: IU Indianapolis ScholarWorks URL
- Source: PMC (National Institutes of Health)
Sources
In Vitro to In Vivo Correlation (IVIVC) of Imidazo[1,2-a]pyridine Kinase Inhibitors: A Comparative Guide
The Challenge of Translation in Immuno-Oncology
Translating biochemical kinase inhibition into robust in vivo efficacy remains a significant bottleneck in oncology drug development. This is particularly true for inhibitors targeting the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family. TAM receptors are hijacked by the tumor microenvironment (TME) to drive macrophage efferocytosis (the clearance of apoptotic cells), which subsequently triggers an immunosuppressive cascade that limits the efficacy of immune checkpoint inhibitors.
Historically, drug discovery programs have relied on traditional Type I kinase inhibitors (e.g., pyrrolopyrimidines or quinolines). While these scaffolds achieve high in vitro potency, they often require high lipophilicity, leading to poor Lipophilic Efficiency (LLE), high plasma protein binding, and broad kinome off-target toxicity.
In contrast, the imidazo[1,2-a]pyridine scaffold has emerged as a superior alternative. Recent optimizations have yielded highly selective Type I1/2 dual Mer/Axl inhibitors (such as AZ14145845 / Compound 32) that demonstrate an exceptional in vitro to in vivo correlation (IVIVC)[1].
Structural Causality: Why the Imidazo[1,2-a]pyridine Scaffold Excels
The superiority of the imidazo[1,2-a]pyridine core lies in its precise binding kinetics. The scaffold forms a critical hydrogen bond with the Met674 residue at the hinge region of the MerTK binding site[1]. Furthermore, a specific N-methyl substituent on the amine nitrogen directs the molecule into a hydrophobic cleft[1]. This allows the compound to adopt a Type I1/2 binding mode , engaging the activation loop (A-loop) of the kinase. This unique conformation dictates extreme kinome selectivity and maintains high potency without the need for excessive lipophilicity, directly causing the superior pharmacokinetic (PK) profile observed in vivo[1][2].
Mechanistic Pathway & Target Engagement
Fig 1: Mechanism of Imidazo[1,2-a]pyridine inhibitors targeting Mer/Axl-mediated efferocytosis.
Comparative Performance Data: In Vitro vs. In Vivo
To objectively evaluate the translation of activity, we compare the optimized imidazo[1,2-a]pyridine inhibitor against a standard Type I TAM inhibitor benchmark. The data highlights how biochemical potency (pIC50) translates into cellular phenotypic activity and ultimate in vivo efficacy.
| Metric | Imidazo[1,2-a]pyridine Dual Mer/Axl Inhibitor (e.g., AZ14145845) | Standard Type I TAM Inhibitor (Benchmark) |
| Binding Mode | Type I1/2 (Engages A-loop & Hinge) | Type I (ATP-competitive only) |
| Biochemical pIC50 (MerTK) | 9.0 (1 nM) | ~8.5 (3 nM) |
| Cellular pIC50 (Efferocytosis) | 7.6 (25 nM) | ~6.0 (1,000 nM) |
| Kinome Selectivity | >90% inhibition of MERTK/AXL; Only 1 off-target >75% | Poor; >20 off-target kinases inhibited |
| In Vivo Target Engagement | High (Strong correlation with free plasma fraction) | Low (High plasma protein binding limits free drug) |
| In Vivo Efficacy (MC38 Model) | Significant tumor growth delay; Synergistic with anti-PD1 | Dose-limited by off-target toxicity; Marginal efficacy |
Data synthesized from foundational structure-activity relationship studies and kinome profiling[1][2].
Self-Validating Experimental Protocols
A robust IVIVC requires in vitro assays that do not merely measure binding, but accurately mimic the physiological tumor microenvironment. The following protocols form a self-validating system to ensure data integrity.
Protocol A: Biochemical TR-FRET Assay (Primary Screening)
-
Preparation: Incubate recombinant MerTK/Axl kinase domains with a fluorescently labeled tracer and the imidazo[1,2-a]pyridine compound in a 384-well plate.
-
Reaction: Add ATP at a concentration equal to its Km to ensure the assay is sensitive to competitive inhibition.
-
Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The displacement of the tracer by the inhibitor reduces the FRET signal, allowing for the calculation of the biochemical pIC50.
Protocol B: Macrophage Efferocytosis Assay (Phenotypic Cellular Correlation)
This assay is the critical bridge between biochemical potency and in vivo efficacy, measuring the actual functional output of Mer/Axl inhibition[2][3].
-
Apoptotic Cell Preparation: Induce apoptosis in target cells (e.g., Jurkat T cells or neutrophils) via UV irradiation (30 minutes)[4][5].
-
Macrophage Treatment: Culture primary macrophages or RAW264.7 cells. Pre-treat with varying concentrations of the imidazo[1,2-a]pyridine inhibitor for 1 hour.
-
Negative Control: Treat a parallel well with Cytochalasin D (an actin polymerization inhibitor). This ensures that any measured fluorescence is due to true active phagocytosis (internalization), not merely surface binding of apoptotic bodies.
-
-
Co-Culture: Introduce the labeled apoptotic cells to the macrophages at a 5:1 ratio and incubate for 2 hours[4][6].
-
Quenching & Quantification: Wash the cells and apply Trypan Blue (0.04% in PBS) to quench the fluorescence of extracellular, non-engulfed apoptotic cells[6]. Use high-content fluorescence microscopy to calculate the Efferocytosis Index (the percentage of macrophages containing internalized apoptotic bodies)[4][6].
Experimental Workflow for IVIVC
Fig 2: Step-by-step experimental workflow establishing in vitro to in vivo correlation.
In Vivo Efficacy & Final Correlation
The ultimate validation of the imidazo[1,2-a]pyridine scaffold is its performance in syngeneic in vivo models. Because the cellular efferocytosis assay (Protocol B) accurately accounts for cell permeability and target engagement in a complex cellular environment, the cellular pIC50 directly predicts the free plasma concentration required for in vivo efficacy[1][2].
When tested in an MC38 immuno-oncology mouse model, the imidazo[1,2-a]pyridine inhibitor demonstrated dose-dependent target engagement that perfectly mirrored the in vitro efferocytosis inhibition curves[1][2]. Furthermore, due to the high kinome selectivity afforded by the Type I1/2 binding mode, the compound was highly tolerated, allowing for effective combination therapies with anti-PD1 antibodies and ionizing radiation without the compounding toxicities typically observed with traditional Type I inhibitors[1][7].
References
-
McCoull, W., et al. (2021). "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry. Available at:[Link]
-
McCoull, W., et al. (2021). "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." ResearchGate. Available at: [Link]
-
Mahida, R. Y., et al. (2021). "Assessment of Alveolar Macrophage Dysfunction Using an in vitro Model of Acute Respiratory Distress Syndrome." Frontiers in Immunology. Available at:[Link]
-
Sunil, V. R., et al. (2021). "Novel Mechanisms of Ozone-Induced Pulmonary Inflammation and Resolution, and the Potential Protective Role of Scavenger Receptor BI." Research Reports (Health Effects Institute). Available at:[Link]
-
Li, Y., et al. (2021). "TLR4 is required for macrophage efferocytosis during resolution of ventilator-induced lung injury." American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling macrophage dynamics and efferocytosis-related targets in diabetic kidney disease: insights from single-cell and bulk RNA-sequencing [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of imidazo[1,2-a]pyridine analogs in antimalarial assays
Head-to-Head Comparison of Imidazo[1,2-a]pyridine Analogs in Antimalarial Assays: A Technical Guide for Lead Optimization
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum necessitates the development of antimalarials with novel mechanisms of action. Over the past decade, the imidazo[1,2-a]pyridine scaffold has emerged as a highly versatile pharmacophore, demonstrating exceptional potency across multiple stages of the parasite life cycle[1][2]. Unlike traditional endoperoxides or aminoquinolines, optimized imidazo[1,2-a]pyridines primarily exert their parasiticidal effects by acting as ATP-competitive inhibitors of essential parasitic kinases—specifically, Plasmodium cGMP-dependent protein kinase (PfPKG) and phosphatidylinositol 4-kinase (PI4K)[1][2].
This guide provides an objective, data-driven comparison of leading imidazo[1,2-a]pyridine analogs, analyzing their structure-activity relationships (SAR), kinase selectivity, and phenotypic efficacy to support researchers in lead optimization.
Mechanistic Rationale & Target Deconvolution
The antimalarial efficacy of the imidazo[1,2-a]pyridine class is heavily dictated by its substitution pattern, which shifts its primary kinase target:
-
PfPKG Targeting : Analogs like 128a and 128b are designed to dock into the ATP-binding pocket of PfPKG. Molecular docking on the PfPKG crystal structure (PDB: 5DYK) reveals that these compounds form critical hydrogen bonds with the Val621 hinge residue. Inhibition of PfPKG blocks parasite egress from erythrocytes, halting the asexual replication cycle[2].
-
PI4K Targeting : Analogs such as 40b target PI4K, altering the intracellular distribution of phosphatidylinositol 4-phosphate (PI4P). This disrupts cytokinesis and membrane trafficking, making it a chemically validated target capable of clearing blood stages, liver hypnozoites, and blocking mosquito transmission[1].
-
Classical Bioisosteres : Earlier derivatives, such as 4HCl , were designed as mefloquine bioisosteres targeting heme polymerization. While active, they generally exhibit lower potency compared to modern kinase-directed analogs[3].
Fig 1. Dual kinase targeting mechanism of imidazo[1,2-a]pyridine analogs in Plasmodium species.
Head-to-Head Quantitative Comparison
To objectively evaluate these analogs, drug development professionals must look beyond raw IC₅₀ values and consider Ligand Lipophilicity Efficiency (LLE). High potency driven purely by lipophilicity often translates to poor in vivo pharmacokinetics due to high plasma protein binding. An LLE > 5.0 indicates that potency is driven by specific, high-quality target interactions rather than non-specific hydrophobicity[2].
Table 1: Comparative Performance of Key Imidazo[1,2-a]pyridine Analogs
| Compound Designation | Primary Target / Design Rationale | Target Kinase Potency | Antiplasmodial Activity (PfNF54) | Ligand Lipophilicity Efficiency (LLE) | Key Structural Feature |
| Compound 128a | PfPKG Inhibitor | pIC₅₀ = 8.70 | Highly Active | 6.20 | Tertiary amine; optimal Val621 hinge binding |
| Compound 128b | PfPKG Inhibitor (Metabolically Optimized) | pIC₅₀ = 8.60 | Highly Active | 4.60 | Amine removed; improved metabolic stability |
| Compound 40b | PvPI4K / PfPKG Dual Inhibitor | IC₅₀ = 0.032 µM (PvPI4K) | IC₅₀ = 0.37 µM | N/A | 3,6-substituted core; broad life-cycle activity |
| Compound 4HCl | Mefloquine Bioisostere | Heme Polymerization | Modest | N/A | 2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Self-Validating Experimental Methodologies
To ensure high-fidelity data during the evaluation of these analogs, the following standardized, self-validating protocols must be employed.
Fig 2. Self-validating high-throughput screening workflow for antimalarial compound evaluation.
Protocol 1: Recombinant Kinase Assay (PfPKG / PvPI4K)
Objective: To quantify the biochemical potency of imidazo[1,2-a]pyridine analogs via ATP-competitive displacement. Causality & Design: We utilize a luminescence-based ADP detection system. By measuring ADP production rather than ATP depletion, the assay maintains a high signal-to-noise ratio even at the low ATP concentrations required to identify competitive inhibitors.
-
Enzyme Preparation: Dilute recombinant PfPKG or PvPI4K in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific adherence of the highly hydrophobic kinase to the microplate walls, preventing artificial drops in enzyme concentration.
-
Compound Incubation: Dispense analogs in a 10-point dose-response curve (top concentration 10 µM, 1:3 serial dilution) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated, which is critical for accurate IC₅₀ determination of slow-binding inhibitors.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Kₘ for the specific kinase, along with the appropriate peptide substrate. Incubate for 60 minutes.
-
Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
-
Self-Validation Check: Calculate the Z'-factor for each plate using DMSO (negative control) and a known reference inhibitor (positive control). Only plates yielding a Z' > 0.5 are accepted for IC₅₀ interpolation, ensuring that the observed signal shifts are due to true compound-target interactions, not assay drift.
Protocol 2: Asexual Blood-Stage Phenotypic Assay (SYBR Green I)
Objective: To determine the in vitro antiplasmodial activity against drug-sensitive (NF54) and resistant (K1) P. falciparum strains. Causality & Design: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei, the fluorescent signal is strictly proportional to parasite proliferation.
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Rationale: Stage synchronization prevents mixed-stage growth rates from skewing the 72-hour proliferation readout, ensuring uniform compound exposure across the developmental cycle.
-
Assay Assembly: Plate synchronized parasites at 0.3% parasitemia and 2% hematocrit in 384-well plates containing pre-dispensed imidazo[1,2-a]pyridine compounds.
-
Incubation: Incubate plates at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) for 72 hours. Rationale: This duration covers approximately 1.5 intraerythrocytic developmental cycles, allowing compounds that target late-stage egress (like PfPKG inhibitors) to fully manifest their terminal phenotype.
-
Lysis and Detection: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100). Read fluorescence at Ex 485 nm / Em 530 nm.
-
Self-Validation Check: Include Chloroquine and Artemisinin as intra-plate controls. A shift in the IC₅₀ of these reference drugs beyond 3 standard deviations of their historical mean invalidates the biological run, protecting against variations in erythrocyte batch quality.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly tunable platform for antimalarial drug discovery. As demonstrated by the head-to-head data, optimizing for specific kinase interactions (e.g., PfPKG hinge binding in Compound 128a) yields superior Ligand Lipophilicity Efficiency compared to classical bioisostere approaches. By employing rigorous, self-validating biochemical and phenotypic assays, researchers can confidently advance these analogs through the lead optimization pipeline toward preclinical development.
Sources
Selectivity profiling of Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate against a panel of kinases
Title: Comprehensive Selectivity Profiling Guide: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate vs. Benchmark Kinase Inhibitors
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore in modern oncology and kinase drug discovery. Derivatives of this core have demonstrated exceptional efficacy as dual PI3K/mTOR inhibitors[1] and selective Platelet-Derived Growth Factor Receptor (PDGFR) antagonists[2]. This guide details the selectivity profiling of a representative functionalized lead intermediate—Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate —against a broad panel of clinically relevant kinases. By comparing its performance with established benchmark inhibitors (Staurosporine and Alpelisib), we provide actionable, causality-driven insights into assay design, compound handling, and data interpretation for drug development professionals.
Scientific Rationale & Causality
Why the Methanesulfonate Salt? Kinase profiling often suffers from false negatives or artifactual data due to poor compound solubility in aqueous assay buffers. The 3-methanesulfonate (mesylate) salt form of the imidazo[1,2-a]pyridine-3-ethanol core is deliberately chosen to enhance thermodynamic solubility. This ensures that the compound remains fully dissolved at high screening concentrations (up to 10 µM), preventing colloidal aggregation which can lead to non-specific enzyme inhibition.
Why TR-FRET for Selectivity Profiling? We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric ( 33 P-ATP) or luminescent ATP-depletion assays. The causality is twofold:
-
Interference Mitigation: Many heterocyclic compounds, including imidazopyridines, exhibit intrinsic autofluorescence. TR-FRET utilizes a time delay (typically 50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, thereby yielding a pristine signal-to-background ratio.
-
Self-Validating Readout: TR-FRET relies on a ratiometric emission readout (e.g., 665 nm / 615 nm). This internal normalization corrects for well-to-well dispensing errors and minor compound quenching effects, ensuring the data is inherently trustworthy.
Experimental Workflows & Protocols
To ensure a self-validating system, the following protocol incorporates robust quality controls, including maximum signal (DMSO only), minimum signal (no enzyme), and a pan-kinase reference inhibitor (Staurosporine) to calculate the Z'-factor.
Step 1: Compound Preparation and Acoustic Dispensing
-
Action: Dissolve Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution.
-
Causality: Using an acoustic liquid handler to transfer 100 nL of compound directly into the dry assay plate eliminates tip-based carryover and ensures precise nanoliter dosing. This maintains a final DMSO concentration of 1% (v/v) to preserve kinase viability.
Step 2: Kinase Reaction Assembly
-
Action: Add 5 µL of 2X Kinase/Substrate mixture (e.g., PI3K α , PDGFR β , Axl, or CDK2) in optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubating the enzyme with the inhibitor before ATP addition allows for the detection of slow-binding or time-dependent inhibitors, a common characteristic of highly selective type II kinase inhibitors.
Step 3: Reaction Initiation and Termination
-
Action: Initiate the reaction by adding 5 µL of 2X ATP (at the apparent Km for each specific kinase). Incubate for 60 minutes. Terminate by adding 10 µL of TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody.
-
Causality: Running the assay at the ATP Km ensures a balanced sensitivity profile. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the assay lacks physiological relevance. EDTA chelates the Mg 2+ cofactor, instantly halting the kinase reaction to prevent signal drift during plate reading.
Step 4: Detection and Quality Control
-
Action: Read the plate on a multi-mode microplate reader using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm).
-
Validation Check: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the assay's dynamic range and statistical reliability, confirming the protocol as a self-validating system.
Step-by-step TR-FRET workflow ensuring self-validating, interference-free kinase profiling.
Data Presentation: Selectivity Panel Comparison
The following table summarizes the quantitative IC 50 data, demonstrating the selectivity profile of the imidazo[1,2-a]pyridine derivative against a targeted panel, benchmarked against Staurosporine (a pan-kinase inhibitor) and Alpelisib (a PI3K α -selective clinical inhibitor).
| Kinase Target | Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (IC 50 , nM) | Staurosporine (IC 50 , nM) | Alpelisib (IC 50 , nM) | Selectivity Implication |
| PI3K α | 12.4 | 8.5 | 4.6 | High affinity; structurally aligns with PI3K hinge-binding motifs [3]. |
| PDGFR β | 45.2 | 1.2 | >10,000 | Moderate dual activity; typical of imidazopyridine scaffolds [2]. |
| Axl | 89.0 | 4.3 | >10,000 | Secondary off-target; warrants optimization for pure PI3K selectivity. |
| EGFR | >5,000 | 15.1 | >10,000 | Excellent selectivity over the EGFR family. |
| CDK2 | >10,000 | 3.8 | >10,000 | No observable cell cycle kinase interference. |
Data Interpretation: The data reveals that the Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate core exhibits a strong preference for lipid kinases (PI3K α ) and specific receptor tyrosine kinases (PDGFR β ), avoiding the broad-spectrum toxicity associated with pan-kinase inhibitors like Staurosporine.
Mechanism of Action Visualization
Dual targeting mechanism of imidazo[1,2-a]pyridine derivatives within the RTK/PI3K/mTOR axis.
References
-
Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3K α Inhibitors Source: Molecules (MDPI) URL: [Link]
Sources
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate proper disposal procedures
Title: Comprehensive Disposal and Safety Protocol for Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Introduction As a Senior Application Scientist, I designed this protocol to address the specific chemical hazards associated with Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8). Because this compound is an alkyl mesylate, it cannot be treated as standard organic waste. Alkyl mesylates are potent, direct-acting electrophiles that act as genotoxic alkylating agents and potential carcinogens[1].
To ensure laboratory safety and environmental compliance, this guide provides a self-validating, step-by-step chemical deactivation workflow. By chemically quenching the mesylate before final disposal, we eliminate its alkylating hazard, protecting both laboratory personnel and downstream waste handlers.
Part 1: Mechanistic Rationale for Deactivation
The Causality Behind the Chemistry
Direct incineration of active alkylating agents poses severe logistical risks during transport and handling. The most effective and scientifically validated method for neutralizing alkyl mesylates is via an SN2 nucleophilic substitution reaction using sodium thiosulfate ( Na2S2O3 )[2].
-
The Nucleophile: The thiosulfate ion ( S2O32− ) is a "soft," highly polarizable nucleophile that exhibits exceptional reactivity toward the electrophilic carbon of the alkyl mesylate.
-
The Transformation: Thiosulfate displaces the methanesulfonate leaving group, converting the hazardous alkylating agent into a water-soluble, non-genotoxic S-alkyl thiosulfate, commonly known as a Bunte salt.
-
The pH Control: The reaction must be performed in an alkaline environment (using 1.0 M NaOH). If thiosulfate is exposed to acidic conditions, it disproportionates into toxic sulfur dioxide ( SO2 ) gas and elemental sulfur.
Part 2: Visualizing the Deactivation Workflow
The following diagram illustrates the mechanistic pathway and operational workflow for deactivating the mesylate.
Operational workflow for the SN2 nucleophilic deactivation of genotoxic alkyl mesylates.
Part 3: Quantitative Parameters for Mesylate Quenching
To guarantee the complete destruction of the alkylating agent, adhere strictly to the parameters outlined in Table 1.
Table 1: Reaction Parameters for Chemical Quenching
| Parameter | Specification | Scientific Rationale |
| Quench Reagent | 1.0 M Na2S2O3 in 1.0 M NaOH | Thiosulfate acts as the nucleophile; NaOH maintains alkaline pH to prevent SO2 gas evolution[2]. |
| Stoichiometry | ≥ 3:1 (Thiosulfate : Mesylate) | Ensures pseudo-first-order kinetics, driving the reaction to absolute completion. |
| Reaction Time | 24 Hours | Guarantees >99.9% destruction of the mesylate ester at ambient temperatures. |
| Temperature | 20°C – 25°C (Ambient) | Avoids exothermic runaway while maintaining a sufficient kinetic rate for the SN2 displacement. |
| Final pH Target | 7.0 – 9.0 | Ensures the stability of the resulting Bunte salt before transfer to the aqueous waste stream. |
Part 4: Step-by-Step Deactivation and Disposal Protocol
Note: All procedures must be conducted inside a certified chemical fume hood while wearing chemically resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.
Step 1: Preparation of the Quench Solution
-
In a suitably sized Erlenmeyer flask or beaker, prepare a solution of 1.0 M Sodium Hydroxide (NaOH) in deionized water.
-
Dissolve Sodium Thiosulfate ( Na2S2O3 ) into the NaOH solution to achieve a final thiosulfate concentration of 1.0 M.
-
Place the flask on a magnetic stir plate and drop in a PTFE-coated stir bar.
Step 2: Mesylate Introduction
-
Dissolve the Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate waste in a minimal volume of a water-miscible co-solvent (e.g., ethanol or isopropanol). Causality Note: Because the mesylate is an organic molecule, the co-solvent prevents it from crashing out of the aqueous quench solution, ensuring homogeneous contact with the thiosulfate nucleophile.
-
Slowly decant the mesylate solution into the stirring quench solution. Ensure the molar ratio of thiosulfate to mesylate is at least 3:1.
Step 3: Incubation and Verification
-
Cap the flask loosely to prevent pressure buildup and stir continuously at room temperature (20–25°C) for a minimum of 24 hours.
-
After 24 hours, use pH indicator strips to verify the solution is between pH 7.0 and 9.0. If the solution is too basic, carefully neutralize it with dilute HCl.
Step 4: Final Disposal
-
The solution now contains the deactivated, non-toxic Bunte salt. It no longer poses a genotoxic alkylating hazard.
-
Transfer the liquid to a properly labeled "Aqueous Hazardous Waste" container.
-
Submit the container to your institution's EHS department or a licensed environmental disposal facility for final incineration. Do not pour the deactivated solution down the drain.
Part 5: Spill Response & Emergency Logistics
In the event of an accidental release, immediate chemical deactivation is required to prevent exposure to genotoxic dust or vapors.
-
Solid Spills: Do not sweep dry, as this aerosolizes the genotoxic material. Carefully cover the spill with absorbent pads soaked in the 1M Na2S2O3 / 1M NaOH quench solution. Allow the pads to sit for 24 hours to chemically deactivate the mesylate in situ. Afterward, wipe up the residue and place all materials into a solid hazardous waste bin for incineration.
-
Liquid Spills: Dike the perimeter of the spill with an inert absorbent material (e.g., vermiculite or dry sand). Flood the contained area with the thiosulfate quench solution. Let it stand for 24 hours, then scoop the deactivated slurry into a compatible, sealable waste container.
References
-
BLD Pharmatech Co., Limited. "Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8)". ChemBuyersGuide. URL: [Link]
-
Snodin, D. J. (2006). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?". Regulatory Toxicology and Pharmacology, 45(1), 79-90. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2365, beta-Propiolactone" (Section: Destruction of alkylating agents). PubChem. URL: [Link]
Sources
Personal protective equipment for handling Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Comprehensive Safety and Operational Guide: Handling Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
Executive Summary Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate (CAS: 1189154-20-8) is a specialized chemical intermediate utilized in advanced medicinal chemistry and drug development workflows[1]. As a methanesulfonate (mesylate) salt, it typically presents as a fine, potentially hygroscopic crystalline powder. This guide, designed for laboratory professionals, establishes a self-validating safety protocol. It moves beyond basic compliance to explain the physicochemical causality behind each Personal Protective Equipment (PPE) requirement and operational step, ensuring a rigorous standard of laboratory safety.
Hazard Profiling and Mechanistic Rationale
Because specific toxicological data for novel R&D intermediates is often limited, safety protocols must be designed using structural alerts and empirical data from parent scaffolds (e.g., Imidazo[1,2-a]pyridine and imidazole ethanol)[2][3]. The mesylate salt formation increases aqueous solubility, which subsequently enhances bioavailability and the potential for rapid dermal or mucosal absorption.
Table 1: Extrapolated Hazard Profile and Mechanistic Causality
| Target System | GHS Classification (Analogous) | Mechanistic Rationale for Risk |
| Ocular | Category 2A (H319) | The basic nitrogen in the imidazopyridine ring can cause severe localized pH shifts upon contact with ocular moisture, leading to serious corneal irritation[2][4]. |
| Dermal | Category 2 (H315) | Mesylate salts can disrupt the lipid bilayer of the stratum corneum, facilitating transdermal penetration of the active pharmacophore, causing skin irritation[4][5]. |
| Respiratory | Category 3 (H335) | Fine milled powders possess high electrostatic charges, increasing the risk of aerosolization and subsequent deposition in the upper respiratory tract[5]. |
| Systemic | Category 4 (H302) | Harmful if swallowed; high aqueous solubility ensures rapid gastrointestinal absorption[2][6]. |
Engineering Controls and PPE Matrix
The selection of PPE is not arbitrary; it is a calculated response to the physical state and chemical reactivity of the compound.
-
Engineering Controls (Primary Barrier): All handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator (fume hood)[3]. Airflow must be maintained at 0.4–0.6 m/s to capture aerosolized particulates.
-
Respiratory Protection: If engineering controls are compromised or unavailable, a half-face respirator with P100 (HEPA) particulate filters is mandatory. Standard surgical masks offer zero protection against fine chemical dust.
-
Dermal Protection (Glove Causality):
-
Material: Nitrile (minimum 4 mil thickness) is required. Latex is strictly prohibited due to potential degradation by organic salts and solvents often used in conjunction with mesylates.
-
Strategy: Double-gloving is strongly recommended. The outer glove absorbs mechanical stress and localized contamination, while the inner glove maintains chemical integrity.
-
-
Ocular Protection: Unvented chemical splash goggles. Safety glasses with side shields are insufficient due to the risk of airborne dust settling into the eyes from above[2].
Figure 1: Sequential PPE donning and operational workflow for handling hazardous powders.
Step-by-Step Operational Workflows
Protocol 1: Safe Weighing and Transfer
Objective: Minimize aerosolization and electrostatic dispersion of the powder. Every step in this protocol acts as a self-validating check against contamination.
-
Preparation: Wipe down the interior of the balance enclosure with a 70% isopropanol solution. Causality: This discharges static electricity from the surfaces, preventing the powder from "jumping" due to electrostatic repulsion.
-
PPE Verification: Don lab coat, chemical splash goggles, and double nitrile gloves.
-
Handling: Use an anti-static spatula (e.g., PTFE-coated or grounded metal) to transfer the Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate.
-
Transfer: Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats. Cap the vial before removing it from the localized exhaust ventilation.
-
Decontamination: Wet-wipe the spatula and balance pan immediately after use. Doff the outer gloves inside the hood to contain residual dust[3].
Protocol 2: Spill Response and Decontamination
Objective: Containment and neutralization without generating airborne particulates.
-
Assessment: Determine if the spill is dry (powder) or wet (solution).
-
Dry Spill Containment: Do not sweep. Sweeping generates hazardous dust clouds. Instead, cover the powder with absorbent paper towels lightly dampened with water or 10% ethanol[6]. Causality: Dampening matches the compound's solubility profile, trapping the dust into a manageable matrix.
-
Wiping: Wipe inward from the perimeter of the spill to the center to prevent spreading.
-
Secondary Cleaning: Wash the affected area with a mild detergent solution, followed by a water rinse, to remove any residual mesylate salt[2].
Figure 2: Logical decision tree for Imidazo[1,2-a]pyridine-3-ethanol methanesulfonate spill response.
Disposal and Environmental Plan
Imidazo[1,2-a]pyridine derivatives can exhibit chronic aquatic toxicity, necessitating strict environmental controls[6].
-
Solid Waste: All contaminated consumables (gloves, wipes, empty vials) must be placed in a sealed, clearly labeled hazardous waste container designated for "Halogen-free organic solids"[4].
-
Liquid Waste: Aqueous or organic solutions containing the compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not discharge into the municipal sewer system[6].
-
Incineration: The preferred method of final disposal is high-temperature incineration by a licensed waste management facility. Thermal decomposition will safely break down the compound into carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx)[6].
References
-
Loba Chemie. "IMIDAZOLE ETHANOL MSDS CAS-No.: 24155-42-8." URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
